Furofenac-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H14O3 |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
2-[2-(2,2,2-trideuterioethyl)-2,3-dihydro-1-benzofuran-5-yl]acetic acid |
InChI |
InChI=1S/C12H14O3/c1-2-10-7-9-5-8(6-12(13)14)3-4-11(9)15-10/h3-5,10H,2,6-7H2,1H3,(H,13,14)/i1D3 |
InChI Key |
MYQXHLQMZLTSDB-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])CC1CC2=C(O1)C=CC(=C2)CC(=O)O |
Canonical SMILES |
CCC1CC2=C(O1)C=CC(=C2)CC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis and Isotopic Labeling of Furofenac-d3
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed technical overview of a feasible synthetic pathway for Furofenac-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Furofenac. The inclusion of a deuterium-labeled ethyl group can be instrumental for various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based bioassays. This document outlines the synthetic strategy, detailed experimental protocols, and relevant quantitative data.
Synthetic Strategy Overview
The synthesis of this compound can be approached through a multi-step process, beginning with the commercially available 2,3-dihydrobenzofuran. The core of the strategy involves the preparation of a key intermediate, 2,3-dihydro-5-benzofuranacetic acid, followed by the introduction of a deuterated ethyl group at the alpha-position to the carboxylic acid moiety.
The proposed synthetic workflow is as follows:
-
Synthesis of 2,3-dihydro-5-benzofuranacetic acid: This intermediate is prepared from 2,3-dihydrobenzofuran via a Friedel-Crafts acylation followed by hydrolysis.
-
Esterification: The carboxylic acid is converted to its ethyl ester to facilitate the subsequent alkylation step.
-
Preparation of Ethyl-d3 Bromide: The deuterated alkylating agent is synthesized from commercially available ethanol-d3.
-
α-Alkylation: The ethyl ester of 2,3-dihydro-5-benzofuranacetic acid is deprotonated to form an enolate, which is then alkylated with the prepared ethyl-d3 bromide.
-
Hydrolysis: The final step involves the hydrolysis of the ester to yield the target molecule, this compound.
Quantitative Data Summary
The following tables provide a summary of the key quantitative data for the reactants and products in the proposed synthesis.
Table 1: Properties of Key Compounds
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) |
| 2,3-Dihydrobenzofuran | C₈H₈O | 120.15 |
| 2,3-Dihydro-5-benzofuranacetic acid | C₁₀H₁₀O₃ | 178.18 |
| Ethyl 2,3-dihydro-5-benzofuranacetate | C₁₂H₁₄O₃ | 206.24 |
| Ethanol-d3 (CD₃CH₂OH) | C₂H₃D₃O | 49.09 |
| Ethyl-d3 Bromide (CD₃CH₂Br) | C₂H₂D₃Br | 111.99 |
| This compound | C₁₂H₁₁D₃O₃ | 209.26 |
Table 2: Theoretical Reaction Yields and Stoichiometry
| Reaction Step | Limiting Reagent | Stoichiometric Ratio (Limiting:Excess) | Theoretical Yield |
| Friedel-Crafts & Hydrolysis | 2,3-Dihydrobenzofuran | 1 : 1.2 (to Acetyl Chloride) | >80% |
| Esterification | 2,3-Dihydro-5-benzofuranacetic acid | 1 : 10 (to Ethanol) | >90% |
| Ethyl-d3 Bromide Prep. | Ethanol-d3 | 1 : 1.1 (to PBr₃) | >85% |
| α-Alkylation | Ethyl 2,3-dihydro-5-benzofuranacetate | 1 : 1.1 (to LDA), 1 : 1.2 (to Et-d3-Br) | >70% |
| Hydrolysis | Ethyl 2-Ethyl-2,3-dihydro-5-benzofuranacetate-d3 | 1 : 5 (to NaOH) | >95% |
Detailed Experimental Protocols
This procedure involves a Friedel-Crafts acylation of 2,3-dihydrobenzofuran followed by a Willgerodt-Kindler reaction and hydrolysis.
Materials:
-
2,3-Dihydrobenzofuran
-
Acetyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Sulfur
-
Morpholine
-
Dioxane
-
Sulfuric acid (H₂SO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
Protocol:
-
Friedel-Crafts Acylation:
-
To a stirred solution of 2,3-dihydrobenzofuran (1.0 eq) in dry DCM at 0 °C, add anhydrous AlCl₃ (1.2 eq) portion-wise.
-
Add acetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Pour the reaction mixture into a mixture of ice and concentrated HCl.
-
Separate the organic layer, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 5-acetyl-2,3-dihydrobenzofuran.
-
-
Willgerodt-Kindler Reaction and Hydrolysis:
-
A mixture of 5-acetyl-2,3-dihydrobenzofuran (1.0 eq), sulfur (2.0 eq), and morpholine (3.0 eq) in dioxane is heated at reflux for 6 hours.
-
Cool the reaction mixture and add a solution of NaOH (5.0 eq) in water.
-
Continue to reflux for an additional 12 hours.
-
Cool the mixture to room temperature and acidify with concentrated HCl.
-
The precipitated solid is filtered, washed with cold water, and recrystallized from ethanol/water to afford 2,3-dihydro-5-benzofuranacetic acid.
-
Materials:
-
2,3-Dihydro-5-benzofuranacetic acid
-
Ethanol (absolute)
-
Concentrated sulfuric acid
Protocol:
-
Dissolve 2,3-dihydro-5-benzofuranacetic acid (1.0 eq) in an excess of absolute ethanol (10-20 eq).
-
Add a catalytic amount of concentrated sulfuric acid (0.1 eq).
-
Heat the mixture at reflux for 8 hours.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate to give ethyl 2,3-dihydro-5-benzofuranacetate.
Materials:
-
Ethanol-d3 (CD₃CH₂OH)
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
Protocol:
-
To a stirred solution of ethanol-d3 (1.0 eq) in anhydrous diethyl ether at 0 °C, add phosphorus tribromide (1.1 eq) dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully pour the reaction mixture onto crushed ice.
-
Separate the organic layer, wash with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous CaCl₂.
-
Distill the ethyl-d3 bromide, collecting the fraction boiling at 37-39 °C.
Materials:
-
Ethyl 2,3-dihydro-5-benzofuranacetate
-
Lithium diisopropylamide (LDA) solution in THF
-
Ethyl-d3 Bromide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
Protocol:
-
To a solution of ethyl 2,3-dihydro-5-benzofuranacetate (1.0 eq) in anhydrous THF at -78 °C, add LDA solution (1.1 eq) dropwise.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add a solution of ethyl-d3 bromide (1.2 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding saturated ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain ethyl 2-ethyl-2,3-dihydro-5-benzofuranacetate-d3.
Materials:
-
Ethyl 2-ethyl-2,3-dihydro-5-benzofuranacetate-d3
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
Protocol:
-
Dissolve the deuterated ester (1.0 eq) in a mixture of ethanol and water.
-
Add a solution of NaOH (5.0 eq) in water.
-
Heat the mixture at reflux for 4 hours.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous residue to pH 2 with concentrated HCl.
-
The precipitated product is filtered, washed with cold water, and dried under vacuum to yield this compound.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).
Disclaimer: This document provides a theoretical guide for the synthesis of this compound. All experimental work should be conducted by qualified personnel in a well-equipped laboratory, following all appropriate safety precautions. The reaction conditions and yields provided are estimates and may require optimization.
Understanding Isotopic Enrichment in Furofenac-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a technical overview of the principles and methodologies related to the isotopic enrichment of Furofenac-d3. Due to the limited availability of specific data for this compound in published literature, this guide leverages established principles of isotopic labeling and analytical techniques, drawing analogies from structurally similar compounds like diclofenac. The experimental protocols and data presented are illustrative and should be adapted and validated for specific research applications.
Introduction to Isotopic Enrichment and this compound
Isotopically labeled compounds are indispensable tools in modern drug metabolism and pharmacokinetic (DMPK) studies. The substitution of one or more hydrogen atoms with their heavier, stable isotope, deuterium (²H or D), yields a molecule with a higher mass but nearly identical chemical properties to the unlabeled parent drug. This compound is the deuterated analog of Furofenac, an analgesic and anti-inflammatory agent. The three deuterium atoms in this compound provide a distinct mass shift, making it an ideal internal standard for quantitative bioanalysis by mass spectrometry. The use of a stable isotope-labeled internal standard like this compound is critical for correcting for variability in sample preparation and matrix effects, thereby ensuring the accuracy and precision of analytical methods.
Quantitative Data on Isotopic Enrichment
The quality of a deuterated standard is defined by its isotopic enrichment, which refers to the percentage of the labeled compound that contains the desired number of deuterium atoms. High isotopic purity is crucial to prevent cross-talk between the analytical signals of the analyte and the internal standard. The isotopic distribution of a deuterated compound is typically determined by high-resolution mass spectrometry (HR-MS) and confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Table 1: Representative Isotopic Distribution for this compound
| Isotopologue | Relative Abundance (%) |
| d0 (Unlabeled) | < 0.1 |
| d1 | 0.5 |
| d2 | 2.0 |
| d3 (Desired) | > 97.0 |
| d4+ | < 0.5 |
Note: This data is illustrative and represents a typical high-quality batch of a deuterated standard. Actual values may vary.
Table 2: Key Quality Control Parameters for this compound
| Parameter | Specification | Method of Analysis |
| Chemical Purity | > 98% | HPLC-UV, LC-MS |
| Isotopic Enrichment (d3) | ≥ 97% | HR-MS |
| Isotopic Purity (d0) | < 0.5% | HR-MS |
| Structure Confirmation | Conforms to structure | ¹H-NMR, ¹³C-NMR, MS |
Experimental Protocols
The following are representative protocols for the synthesis and analysis of this compound, based on general methods for deuteration and the analysis of non-steroidal anti-inflammatory drugs (NSAIDs).
Synthesis of this compound (Illustrative)
The synthesis of this compound would likely involve the introduction of deuterium atoms at a chemically stable position late in the synthetic route of Furofenac or by using a deuterated starting material. A common method for deuteration is through hydrogen-deuterium (H/D) exchange reactions.
Objective: To synthesize this compound with high isotopic enrichment.
Materials:
-
Furofenac
-
Deuterated methanol (CD3OD)
-
Deuterium oxide (D2O)
-
Palladium on carbon (Pd/C) catalyst
-
Deuterium gas (D2)
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Hexane
Procedure:
-
H/D Exchange: Dissolve Furofenac in a mixture of CD3OD and D2O.
-
Add a catalytic amount of Pd/C.
-
Stir the mixture under an atmosphere of D2 gas at a slightly elevated temperature and pressure.
-
Monitor the reaction progress by LC-MS to determine the extent of deuteration.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent under reduced pressure.
-
Work-up: Redissolve the residue in DCM and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution in vacuo.
-
Purification: Purify the crude this compound by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Characterization: Confirm the structure and determine the isotopic enrichment of the final product by ¹H-NMR, HR-MS, and HPLC.
Isotopic Enrichment Analysis by HR-MS
Objective: To determine the isotopic distribution and enrichment of this compound.
Instrumentation: High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF) coupled to a Liquid Chromatography system.
Procedure:
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Chromatography: Inject the sample onto a C18 reverse-phase column. Use an isocratic or gradient elution with a mobile phase of acetonitrile and water containing 0.1% formic acid.
-
Mass Spectrometry:
-
Acquire data in full scan mode in the positive or negative ion mode, depending on the ionization efficiency of Furofenac.
-
Set the mass resolution to >60,000 to resolve the isotopic peaks.
-
-
Data Analysis:
-
Extract the ion chromatograms for the molecular ions of the different isotopologues (d0, d1, d2, d3, etc.).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas.
-
The percentage of the d3 isotopologue represents the isotopic enrichment.
-
Visualizations
Synthesis and Analysis Workflow
Hypothetical Metabolic Pathway of Furofenac
The metabolism of Furofenac is expected to be similar to that of other NSAIDs, primarily involving oxidation by cytochrome P450 (CYP) enzymes and subsequent conjugation.
Navigating the Certificate of Analysis for Furofenac-d3: An In-Depth Guide
For Researchers, Scientists, and Drug Development Professionals
The Certificate of Analysis (CoA) is a critical document that accompanies any chemical reference standard, providing a comprehensive summary of its identity, purity, and quality. For researchers and drug development professionals working with isotopically labeled compounds such as Furofenac-d3, a thorough understanding of the CoA is paramount for ensuring the accuracy and validity of experimental results. While a specific Certificate of Analysis for this compound was not publicly available at the time of this writing, this guide will provide a detailed explanation of the typical components and data found within such a document, using representative examples and methodologies.
This compound is the deuterated form of Furofenac, an anti-inflammatory agent. The "-d3" designation indicates that three hydrogen atoms in the molecule have been replaced with deuterium. This isotopic labeling is particularly useful in pharmacokinetic and metabolic studies, often serving as an internal standard for mass spectrometry-based quantification of the parent drug.
The Anatomy of a Certificate of Analysis
A Certificate of Analysis for a deuterated compound like this compound typically includes the following sections:
-
Product Information: This section contains basic identifiers for the compound, including the product name, catalog number, CAS number (for this compound, this is 1794754-03-2), molecular formula (C₁₂H₁₁D₃O₃), and molecular weight (approximately 209.26 g/mol ).[1]
-
Physical Properties: This includes information about the appearance of the compound (e.g., "White to Off-White Solid"), and storage conditions.
-
Analytical Data: This is the core of the CoA, presenting the results of various analytical tests performed to confirm the identity and purity of the compound.
-
Experimental Protocols: While not always exhaustively detailed on the CoA itself, this section or an accompanying document will outline the methodologies used for the analytical tests.
Summarized Quantitative Data
The following tables represent the type of quantitative data that would be presented on a Certificate of Analysis for this compound. Note: These are representative values and are for illustrative purposes only.
Table 1: Identity and Purity
| Test | Method | Specification | Result |
| Purity (by HPLC) | High-Performance Liquid Chromatography | ≥ 98.0% | 99.5% |
| Chemical Identity | ¹H NMR Spectroscopy | Conforms to Structure | Conforms |
| Mass Identity | Mass Spectrometry (MS) | Conforms to Molecular Weight | Conforms |
| Isotopic Purity | Mass Spectrometry (MS) | ≥ 99% Deuterated Forms | 99.6% (d₃) |
| Residual Solvents | Gas Chromatography (GC) | ≤ 0.5% | < 0.1% |
| Water Content | Karl Fischer Titration | ≤ 0.5% | 0.2% |
Table 2: Physical Properties
| Property | Method | Result |
| Appearance | Visual Inspection | White Crystalline Solid |
| Melting Point | Melting Point Apparatus | 125-128 °C |
| Solubility | Visual Inspection | Soluble in Methanol, DMSO |
Key Experimental Protocols
The analytical tests cited in the CoA are performed according to rigorous protocols to ensure the reliability of the results. Below are detailed methodologies for the key experiments typically employed.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique for assessing the purity of a chemical compound by separating it from any potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used for non-polar to moderately polar compounds like Furofenac.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol), run in either an isocratic (constant composition) or gradient (varying composition) mode to achieve optimal separation.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has maximum absorbance (e.g., 254 nm or 280 nm).
-
Quantification: The purity is calculated by dividing the peak area of the main compound by the total peak area of all components in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H NMR spectroscopy is used to confirm the chemical structure of the compound by analyzing the magnetic properties of the hydrogen nuclei.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
Sample Preparation: The this compound sample is dissolved in a deuterated solvent (e.g., Chloroform-d, Methanol-d₄, or DMSO-d₆).
-
Data Acquisition: A standard proton NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the peaks are analyzed.
-
Interpretation: The resulting spectrum is compared to the expected spectrum for the this compound structure. The absence of certain proton signals corresponding to the sites of deuteration confirms the isotopic labeling.
Mass Spectrometry (MS) for Molecular Weight and Isotopic Purity Verification
Mass spectrometry provides information about the mass-to-charge ratio of the molecule, which confirms its molecular weight and the extent of deuteration.
-
Instrumentation: A mass spectrometer, often coupled with a liquid chromatograph (LC-MS) for sample introduction.
-
Ionization Source: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Analysis: The mass spectrum will show a peak corresponding to the molecular ion of this compound. The position of this peak confirms the molecular weight.
-
Isotopic Purity Assessment: The relative intensities of the peaks for the d₀, d₁, d₂, and d₃ forms of the molecule are measured to determine the isotopic purity.
Visualizing Key Information
Diagrams are invaluable tools for understanding chemical structures and analytical workflows.
By carefully examining each section of the Certificate of Analysis and understanding the underlying experimental methodologies, researchers can confidently use this compound in their studies, ensuring the integrity and reproducibility of their data.
References
Furofenac-d3: A Technical Overview for Researchers
This technical guide provides a comprehensive overview of Furofenac-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID), Furofenac. This document is intended for researchers, scientists, and professionals in drug development, offering available data, presumed mechanisms of action based on its drug class, and detailed experimental protocols for its characterization.
Core Data Presentation
Quantitative data for this compound is summarized in the table below. Due to the limited availability of public information on Furofenac, further pharmacological data is extrapolated from the general knowledge of NSAIDs.
| Property | Value |
| Chemical Name | 2-(Ethyl-d3)-2,3-dihydro-5-benzofuranacetic Acid |
| CAS Number | 1794754-03-2 |
| Molecular Formula | C₁₂H₁₁D₃O₃ |
| Molecular Weight | 209.26 g/mol |
Presumed Mechanism of Action and Signaling Pathway
As a derivative of a non-steroidal anti-inflammatory drug, Furofenac is presumed to exert its therapeutic effects primarily through the inhibition of cyclooxygenase (COX) enzymes, namely COX-1 and COX-2.[1][2] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins (PGs), which are key mediators of inflammation, pain, and fever.[2][3]
The inhibition of COX-2 is believed to be responsible for the anti-inflammatory, analgesic, and antipyretic effects of NSAIDs.[1] Conversely, the inhibition of the constitutively expressed COX-1 enzyme in tissues like the stomach and kidneys is associated with some of the common adverse effects of these drugs, such as gastrointestinal bleeding.[1]
The general signaling pathway affected by Furofenac is the prostaglandin synthesis pathway. By blocking COX enzymes, Furofenac would reduce the production of prostaglandins such as PGE₂, a potent inflammatory mediator.[2] This, in turn, alleviates the symptoms of inflammation.
Caption: General signaling pathway of prostaglandin synthesis and its inhibition by this compound.
Experimental Protocols
Due to the lack of specific published experimental protocols for Furofenac, this section details established methodologies for characterizing the anti-inflammatory and analgesic properties of NSAIDs, which would be applicable to this compound.
In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the inhibitory activity of a compound against COX-1 and COX-2 enzymes.
Objective: To quantify the concentration of this compound required to inhibit 50% of the activity of recombinant COX-1 and COX-2 enzymes (IC₅₀).
Methodology:
-
Enzyme Preparation: Recombinant human COX-1 and COX-2 enzymes are used.
-
Reaction Mixture: A reaction buffer containing Tris-HCl, hematin, and a suitable antioxidant (e.g., phenol) is prepared.
-
Incubation: The enzyme is pre-incubated with various concentrations of this compound (or a vehicle control) for a specified time at 37°C.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of arachidonic acid.
-
Prostaglandin Quantification: The amount of prostaglandin E₂ (PGE₂) produced is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition at each this compound concentration is calculated relative to the vehicle control. The IC₅₀ value is then determined by non-linear regression analysis.
Caption: Experimental workflow for the in vitro COX inhibition assay.
In Vivo Carrageenan-Induced Paw Edema Model
This is a widely used and well-established animal model for evaluating the anti-inflammatory activity of new compounds.[4]
Objective: To assess the ability of this compound to reduce acute inflammation in a rodent model.
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats are typically used.
-
Compound Administration: Animals are divided into groups and administered this compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a known NSAID like Diclofenac.[5]
-
Induction of Inflammation: One hour after compound administration, a sub-plantar injection of 1% carrageenan solution is made into the right hind paw of each rat to induce localized inflammation and edema.[4]
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Data Analysis: The percentage of inhibition of edema for each treated group is calculated by comparing the increase in paw volume with the vehicle-treated control group.
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Conclusion
This compound is the deuterated form of the novel anti-inflammatory agent, Furofenac. While specific data on Furofenac is not widely available, its classification as an NSAID strongly suggests that its primary mechanism of action involves the inhibition of COX enzymes and the subsequent reduction in prostaglandin synthesis. The experimental protocols detailed in this guide provide a robust framework for the preclinical characterization of this compound's anti-inflammatory and analgesic properties. Further research is warranted to fully elucidate the specific pharmacological profile of Furofenac and its deuterated analog.
References
- 1. m.youtube.com [m.youtube.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. ijisrt.com [ijisrt.com]
- 5. Evaluation of the Anti-Inflammatory Activities of Diclofenac Sodium, Prednisolone and Atorvastatin in Combination with Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Furofenac vs. Furofenac-d3: A Technical Examination of Structural Differences and Their Implications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core structural differences between the non-steroidal anti-inflammatory drug (NSAID) Furofenac and its deuterated isotopologue, Furofenac-d3. This document provides a comparative analysis of their physicochemical properties, outlines the common mechanistic pathway of Furofenac, and presents a generalized synthetic protocol relevant to this class of compounds.
Core Structural Differences
The fundamental distinction between Furofenac and this compound lies in the isotopic substitution of hydrogen atoms with deuterium atoms on the ethyl group of the molecule. Furofenac's chemical structure is 2-Ethyl-2,3-dihydro-5-benzofuranacetic acid. In this compound, three hydrogen atoms on the terminal methyl group of the ethyl side chain are replaced by deuterium atoms.
Furofenac: C₁₂H₁₄O₃ This compound: C₁₂H₁₁D₃O₃
This isotopic substitution, while not altering the fundamental chemical scaffold or the pharmacophore of the molecule, imparts a subtle but significant change in its mass and the strength of the carbon-deuterium bonds compared to carbon-hydrogen bonds. This alteration is the basis for potential differences in the pharmacokinetic profile of this compound compared to its non-deuterated counterpart.
Physicochemical Data Comparison
The introduction of deuterium atoms results in a marginal increase in the molecular weight of this compound. While comprehensive experimental data for this compound is not widely available in publicly accessible literature, the known properties of Furofenac are presented below for reference. The predicted properties of this compound would be expected to be very similar, with the primary difference being the molecular weight.
| Property | Furofenac | This compound |
| Molecular Formula | C₁₂H₁₄O₃ | C₁₂H₁₁D₃O₃ |
| Molecular Weight | 206.24 g/mol [1] | 209.26 g/mol |
| Melting Point | 96-98 °C[2] | Data not available |
| Boiling Point | 356.8 ± 11.0 °C (Predicted)[2] | Data not available |
| Density | 1.181 ± 0.06 g/cm³ (Predicted)[2] | Data not available |
| pKa | 4.36 ± 0.10 (Predicted)[2] | Data not available |
Mechanism of Action: Cyclooxygenase (COX) Inhibition
As a non-steroidal anti-inflammatory drug (NSAID), Furofenac exerts its therapeutic effects primarily through the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking the action of COX enzymes, Furofenac reduces the production of prostaglandins, thereby alleviating inflammatory symptoms.
The general signaling pathway for COX inhibition by NSAIDs is depicted below.
Caption: General mechanism of action for Furofenac via inhibition of COX enzymes.
Experimental Protocols
Detailed, publicly available experimental protocols for the specific synthesis of Furofenac and this compound are scarce. However, a general synthetic approach for compounds of this nature can be outlined. The following represents a plausible, generalized workflow for the synthesis and analysis of Furofenac. The synthesis of this compound would require the use of a deuterated starting material, such as ethyl-d3 iodide, in the appropriate step.
Generalized Synthetic Workflow
The synthesis of Furofenac would likely proceed through a multi-step process, potentially involving the formation of the benzofuran ring system followed by the introduction of the acetic acid side chain.
Caption: A generalized workflow for the synthesis and purification of Furofenac.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
A reverse-phase HPLC method would be suitable for determining the purity of the synthesized Furofenac. A generalized protocol is provided below.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio would be optimized to achieve good separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where Furofenac shows maximum absorbance.
-
Injection Volume: 10-20 µL.
-
Standard Preparation: A standard solution of Furofenac of known concentration would be prepared in the mobile phase.
-
Sample Preparation: The synthesized Furofenac would be dissolved in the mobile phase to a known concentration.
-
Analysis: The retention time and peak area of the sample would be compared to the standard to determine purity.
Conclusion
The structural difference between Furofenac and this compound is the selective replacement of three hydrogen atoms with deuterium on the ethyl group. This isotopic labeling is not expected to significantly alter the fundamental physicochemical properties or the mechanism of action of the drug, which remains the inhibition of COX enzymes. The primary rationale for deuteration in drug development is often to favorably alter the pharmacokinetic profile of a compound, potentially leading to improved metabolic stability and a longer half-life. Further experimental studies are required to quantitatively assess the impact of deuteration on the ADME (absorption, distribution, metabolism, and excretion) properties of Furofenac.
References
Navigating the Research Landscape of Deuterated NSAIDs: A Technical Guide
A Note on Furofenac-d3: Initial searches for the commercial availability and technical data of this compound did not yield specific results. "Furofenac" is a less common non-steroidal anti-inflammatory drug (NSAID), and its deuterated form does not appear to be readily available as a research chemical. Therefore, this guide will utilize Diclofenac, a widely researched and commercially available NSAID, as a representative compound to provide a comprehensive technical overview in line with the user's request. Deuterated analogs of common NSAIDs like Diclofenac are frequently used as internal standards in analytical chemistry.
Commercial Availability of Deuterated Diclofenac for Research
For researchers requiring a deuterated internal standard for quantitative analysis of Diclofenac, several suppliers offer Diclofenac-d4. The following table summarizes the typical product specifications.
| Product Name | Supplier | CAS Number | Chemical Formula | Molecular Weight | Purity | Format |
| Diclofenac-d4 | Sigma-Aldrich | 153466-65-2 | C₁₄H₇D₄Cl₂NO₂ | 300.16 | ≥98% (HPLC) | Neat |
| Diclofenac-d4 | Cayman Chemical | 1261393-91-9 | C₁₄H₇D₄Cl₂NO₂ | 300.16 | ≥98% | Neat Solid |
| Diclofenac-d4 | Toronto Research Chemicals | 153466-65-2 | C₁₄H₇D₄Cl₂NO₂ | 300.16 | 99.8% | Neat |
Core Mechanism of Action: Inhibition of Prostaglandin Synthesis
Diclofenac, like other NSAIDs, exerts its primary anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[][2][3] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[][2]
The inhibition of COX-2 is largely responsible for the therapeutic anti-inflammatory effects of NSAIDs.[] Conversely, the inhibition of the constitutively expressed COX-1 enzyme in tissues such as the gastric mucosa and kidneys can lead to some of the common side effects associated with NSAID use.[]
Signaling Pathway of COX Inhibition
The following diagram illustrates the canonical pathway of prostaglandin synthesis and its inhibition by Diclofenac.
Putative and Emerging Mechanisms of Action
Beyond COX inhibition, research suggests that Diclofenac may exert its effects through several other signaling pathways.[3][4] These alternative mechanisms may contribute to its overall pharmacological profile.
-
Inhibition of the Thromboxane-Prostanoid Receptor: Diclofenac may directly inhibit the action of certain pro-inflammatory prostanoids at their receptors.[3]
-
Modulation of Arachidonic Acid Availability: There is evidence to suggest that Diclofenac can affect the release and uptake of arachidonic acid, the substrate for COX enzymes.[3]
-
Inhibition of Lipoxygenase Enzymes: In addition to the cyclooxygenase pathway, Diclofenac may also inhibit lipoxygenase enzymes, which are involved in the synthesis of other inflammatory mediators called leukotrienes.[3]
-
Activation of the Nitric Oxide-cGMP Pathway: Some studies indicate that Diclofenac may activate the nitric oxide-cGMP pathway, which can have antinociceptive (pain-relieving) effects.[3]
-
Other Potential Targets: Other emerging areas of research include the inhibition of substance P, blockade of acid-sensing ion channels, and alteration of interleukin-6 production.[3][4]
Logical Relationship of Multiple Mechanisms
The following diagram illustrates the relationship between Diclofenac and its various potential targets.
Experimental Protocol: Quantification of Diclofenac in a Biological Matrix using a Deuterated Internal Standard
The following provides a generalized workflow for the analysis of Diclofenac in a biological sample, such as plasma or urine, using liquid chromatography-mass spectrometry (LC-MS) with a deuterated internal standard like Diclofenac-d4.
Experimental Workflow
Detailed Methodology
-
Preparation of Standards and Quality Controls:
-
Prepare a stock solution of Diclofenac and Diclofenac-d4 in a suitable organic solvent (e.g., methanol).
-
Create a series of calibration standards by spiking blank biological matrix with known concentrations of Diclofenac.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation:
-
Thaw biological samples and vortex to ensure homogeneity.
-
To a defined volume of each sample (e.g., 100 µL), add a fixed amount of the Diclofenac-d4 internal standard solution.
-
Perform a sample clean-up and extraction procedure. A common method is solid-phase extraction (SPE) to remove proteins and other interfering substances and to concentrate the analyte.
-
Elute the analyte and internal standard from the SPE cartridge with an appropriate solvent.
-
Evaporate the eluent to dryness under a stream of nitrogen and reconstitute in the mobile phase used for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto a suitable LC column (e.g., a C18 column).
-
Use a gradient elution with a mobile phase typically consisting of water with a small percentage of formic acid and an organic solvent like acetonitrile or methanol.
-
The mass spectrometer should be operated in multiple reaction monitoring (MRM) mode.
-
Define the specific precursor-to-product ion transitions for both Diclofenac and Diclofenac-d4.
-
-
Develop an optimized LC gradient to ensure baseline separation of Diclofenac from any potential interferences.
-
-
Data Analysis and Quantification:
-
Integrate the peak areas for the MRM transitions of both Diclofenac and Diclofenac-d4.
-
Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
-
Determine the concentration of Diclofenac in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
References
- 2. What is the mechanism of Diclofenac Diethylamine? [synapse.patsnap.com]
- 3. Diclofenac: an update on its mechanism of action and safety profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New mechanisms of action of diclofenac and the possibility of their implementation in pain treatment – narrative review [ouci.dntb.gov.ua]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Furofenac using Furofenac-d3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furofenac is a non-steroidal anti-inflammatory drug (NSAID) that demonstrates analgesic and anti-inflammatory properties. Accurate quantification of Furofenac in biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and clinical trial monitoring. This document provides a detailed protocol for the quantitative analysis of Furofenac in human plasma using a stable isotope-labeled internal standard, Furofenac-d3, by Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for quantitative mass spectrometry as it corrects for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision.
Principle
The method described herein is based on the principle of isotope dilution mass spectrometry. A known amount of this compound, which is chemically identical to Furofenac but has a higher mass due to the incorporation of three deuterium atoms, is added to a plasma sample. Furofenac and this compound are then extracted from the plasma, separated by liquid chromatography, and detected by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the peak area of Furofenac to that of this compound is used to calculate the concentration of Furofenac in the original sample, by reference to a calibration curve.
Materials and Reagents
-
Furofenac analytical standard
-
This compound (Internal Standard)[1]
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
Autosampler vials
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL):
-
Accurately weigh approximately 10 mg of Furofenac and this compound into separate 10 mL volumetric flasks.
-
Dissolve in methanol and bring to volume.
-
-
Working Standard Solutions:
-
Prepare a series of Furofenac working standard solutions by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water. These solutions will be used to spike into blank plasma to create calibration standards and quality control samples.
-
-
Internal Standard (IS) Working Solution (100 ng/mL):
-
Dilute the this compound primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
-
Sample Preparation (Protein Precipitation)
Protein precipitation is a common and effective method for extracting small molecules from plasma.[2]
-
Label microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.
-
Pipette 100 µL of blank plasma, calibration standard plasma, QC plasma, or unknown plasma sample into the appropriately labeled tubes.
-
Add 10 µL of the 100 ng/mL this compound internal standard working solution to all tubes except for the blank. To the blank, add 10 µL of 50:50 (v/v) acetonitrile:water.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex mix for 30 seconds.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an aliquot (typically 5-10 µL) into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
The following are typical starting conditions and should be optimized for the specific instrumentation used.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions (Predicted):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Furofenac | 205.2 | 161.1 | 150 | 20 |
| This compound | 208.3 | 164.1 | 150 | 20 |
Note: The MRM transitions provided are predicted based on the molecular weights of Furofenac (206.24 g/mol ) and this compound (209.26 g/mol ) and common fragmentation patterns of similar NSAIDs. The precursor ion in negative mode would be [M-H]⁻. The predicted fragmentation involves the loss of the carboxyl group (CO₂), a common fragmentation pathway for carboxylic acids. It is highly recommended to experimentally determine the optimal MRM transitions and collision energies for both Furofenac and this compound using the actual compounds and mass spectrometer.
Data Presentation: Quantitative Method Parameters
The following table summarizes the expected performance characteristics of the bioanalytical method, based on typical values for similar assays. These parameters should be established during method validation.
| Parameter | Target Acceptance Criteria |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) |
| Accuracy (% Bias) | Within ±15% of nominal (±20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits as per regulatory guidelines |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the quantitative analysis of Furofenac.
Logical Relationship of Quantitative Analysis
Caption: Logic of isotope dilution quantitative analysis.
References
Application Notes and Protocols for Sample Preparation with Furofenac-d3 Spiking
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of biological samples for the quantification of Furofenac, utilizing Furofenac-d3 as an internal standard. The methodologies outlined below are essential for accurate and precise analysis in research, clinical, and drug development settings.
Introduction
Furofenac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylacetic acid group, structurally related to Diclofenac. Accurate quantification of Furofenac in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic, toxicokinetic, and clinical monitoring studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based bioanalysis. It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the reliability of the results.
This guide details three common and effective sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each protocol is presented with step-by-step instructions suitable for implementation in a laboratory setting.
Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing proteins from biological samples, particularly plasma and serum, prior to LC-MS/MS analysis. It involves the addition of an organic solvent to denature and precipitate proteins, which are then separated by centrifugation.
Experimental Protocol
-
Sample Aliquoting: Transfer 100 µL of the biological sample (e.g., plasma, serum) into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of this compound internal standard working solution (e.g., 1 µg/mL in methanol) to each sample, calibration standard, and quality control sample.
-
Vortexing: Briefly vortex the tubes for 10-15 seconds to ensure thorough mixing.
-
Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.
-
Vortexing: Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube or a 96-well plate.
-
Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen at 40°C and then reconstituted in the mobile phase for analysis.
-
Analysis: Inject an appropriate volume of the supernatant or reconstituted sample into the LC-MS/MS system.
Workflow Diagram
Liquid-Liquid Extraction (LLE)
LLE is a sample purification technique that separates analytes from interferences based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent.
Experimental Protocol
-
Sample Aliquoting: Place 200 µL of the biological sample (e.g., plasma, urine) into a glass test tube.
-
Internal Standard Spiking: Add 20 µL of this compound internal standard working solution.
-
pH Adjustment: Add 50 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 4.5) to acidify the sample.
-
Extraction Solvent Addition: Add 1 mL of an appropriate organic solvent (e.g., hexane, ethyl acetate, or a mixture like hexane:isoamyl alcohol 99:1 v/v).
-
Extraction: Vortex the mixture for 5 minutes.
-
Centrifugation: Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Workflow Diagram
Solid-Phase Extraction (SPE)
SPE is a highly selective sample preparation technique that utilizes a solid sorbent to isolate analytes from a complex matrix. It involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest.
Experimental Protocol
-
Sample Pre-treatment: To 500 µL of the sample (e.g., urine), add 50 µL of this compound internal standard and 500 µL of 2% formic acid in water. Vortex to mix.
-
SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 3 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to go dry.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1 mL/min).
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Drying: Dry the cartridge under vacuum or with nitrogen for 5-10 minutes.
-
Elution: Elute Furofenac and this compound from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Workflow Diagram
Quantitative Data Summary
The following table summarizes typical performance characteristics that can be expected when using these sample preparation methods for the analysis of Furofenac with this compound internal standard, based on published data for structurally similar NSAIDs like Diclofenac.[1] These values should be established and validated for Furofenac in your specific laboratory conditions.
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery (%) | > 85 | 70 - 100[1] | > 80 |
| Matrix Effect (%) | Variable, can be significant | 2 - 28[1] | Minimal |
| Lower Limit of Quantification (LLOQ) | 1 - 10 ng/mL | 0.5 - 5 ng/mL[1] | 0.1 - 2 ng/mL |
| Linearity Range | 1 - 1000 ng/mL | 0.5 - 500 ng/mL[1] | 0.1 - 500 ng/mL |
| Intra-day Precision (%RSD) | < 15 | < 15[1] | < 10 |
| Inter-day Precision (%RSD) | < 15 | < 15[1] | < 10 |
| Sample Throughput | High | Medium | Low to Medium |
Note: The values presented in this table are illustrative and may vary depending on the specific matrix, instrumentation, and analytical method employed. Method validation is essential to determine the actual performance characteristics.
Conclusion
The choice of sample preparation technique depends on several factors, including the nature of the biological matrix, the required sensitivity, sample throughput, and available resources. Protein precipitation is a high-throughput method suitable for cleaner matrices or when extensive cleanup is not necessary. Liquid-liquid extraction offers a good balance between cleanup efficiency and throughput. Solid-phase extraction provides the most thorough cleanup, leading to lower matrix effects and improved sensitivity, but is generally more time-consuming and costly. The use of this compound as an internal standard is strongly recommended for all three methods to ensure the highest quality of quantitative data.
References
Application Note: Quantitative Analysis of Diclofenac in Biological Matrices using LC-MS/MS with Furofenac-d3 as an Internal Standard
Introduction
Diclofenac is a widely used non-steroidal anti-inflammatory drug (NSAID) for treating pain and inflammatory conditions.[1][2][3] Accurate and sensitive quantification of diclofenac in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[1][4][5] This application note details a robust and validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of diclofenac in human plasma, utilizing Furofenac-d3 as an internal standard (IS). The method employs a simple sample preparation procedure and offers high sensitivity, selectivity, and throughput.
While the user specified "this compound," this appears to be a less common or potentially misspelled compound name. The methods described herein are based on established protocols for the closely related and commonly used deuterated internal standard, Diclofenac-d4. These protocols are directly adaptable for this compound, provided the precursor and product ions are adjusted accordingly.
Experimental Workflow
The overall experimental workflow for the analysis of diclofenac in plasma is depicted below.
Caption: Experimental workflow for the LC-MS/MS analysis of Diclofenac.
Methodology
Sample Preparation: Protein Precipitation
A simple and rapid protein precipitation method is employed for the extraction of diclofenac and the internal standard from human plasma.
Protocol:
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Spike with 10 µL of this compound internal standard working solution.
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.[5]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Inject a small volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.[5]
Liquid Chromatography (LC)
Chromatographic separation is achieved using a C18 reverse-phase column. The conditions provided below are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Condition 1 | Condition 2 |
| HPLC System | Agilent 1200 series or equivalent[4] | UPLC System[2] |
| Column | Phenomenex Kynetex C18 (50 x 2.10 mm, 2.6 µm)[4] | Acquity UPLC BEH C18 (50 x 2.1 mm, 1.7 µm)[2] |
| Mobile Phase A | Water with 0.1% Formic Acid and 5% Ammonium Acetate[4] | Water (pH 3.5 with Glacial Acetic Acid)[2] |
| Mobile Phase B | Acetonitrile[4] | Acetonitrile with 0.1% Glacial Acetic Acid[2] |
| Gradient | Isocratic: 47.5% A : 52.5% B[4] | Isocratic: 25% A : 75% B[2] |
| Flow Rate | 0.3 mL/min[4] | 0.2 mL/min[2] |
| Column Temp. | 35 °C[4] | Not Specified |
| Injection Vol. | 5 µL | Not Specified |
| Run Time | 3 minutes[4] | Not Specified |
Mass Spectrometry (MS)
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is used for detection. The analysis is performed in the negative ionization mode using Multiple Reaction Monitoring (MRM).
| Parameter | Setting |
| MS System | Agilent 6410 Triple Quadrupole or equivalent[4] |
| Ionization Mode | Electrospray Ionization (ESI), Negative[4][5] |
| Nebulizer Gas | Nitrogen[4] |
| Nebulizer Pressure | 40 psi[6] |
| Drying Gas Temp. | 350 °C[4][6] |
| Capillary Voltage | 4000 V[4] |
| Dwell Time | 300 ms per transition[4] |
MRM Transitions:
The following table summarizes the MRM transitions for diclofenac and a deuterated internal standard (substitute with this compound specific transitions).
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (CE) |
| Diclofenac | 294.0 | 250.0 | 5 V[4] |
| Diclofenac (Qualifier) | 296.1 | 252.0 | 5 V[4] |
| This compound (IS) | User Determined | User Determined | User Optimized |
| Diclofenac-d4 (Example IS) | 300.1 | 256.1 | 5 V[4] |
Method Development and Validation Considerations
The development of a robust LC-MS/MS method involves several logical steps to ensure accuracy, precision, and reliability.
Caption: Logical workflow for LC-MS/MS method development and validation.
Validation Parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[4]
-
Linearity: The range over which the instrument response is proportional to the concentration of the analyte. A typical range for diclofenac is 1-1000 ng/mL.[3]
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[4]
-
Matrix Effect: The suppression or enhancement of ionization of the analyte due to co-eluting components from the matrix.[4]
-
Recovery: The efficiency of the extraction procedure.[4]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[4]
Conclusion
The described LC-MS/MS method provides a sensitive, specific, and high-throughput approach for the quantification of diclofenac in human plasma. The use of a deuterated internal standard such as this compound ensures accurate and precise results by compensating for matrix effects and variations in sample processing. This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of diclofenac.
References
- 1. phenomenex.com [phenomenex.com]
- 2. High-throughput ultra-performance LC-MS-MS method for analysis of diclofenac sodium in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 5. revroum.lew.ro [revroum.lew.ro]
- 6. agilent.com [agilent.com]
Application Notes and Protocols for the Quantification of Diclofenac using Furofenac-d3 (assumed Diclofenac-d4) as an Internal Standard
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on creating a calibration curve for the quantification of Diclofenac in biological matrices, specifically human plasma, using its deuterated internal standard (IS), Diclofenac-d4. The protocol details a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method, a widely used and robust technique for bioanalytical applications. The information presented is synthesized from established methodologies and provides a framework for method development and validation.
Introduction
Diclofenac is a non-steroidal anti-inflammatory drug (NSAID) widely used for its analgesic and anti-inflammatory properties. Accurate quantification of Diclofenac in biological samples is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as Diclofenac-d4, is the gold standard in LC-MS/MS analysis. It effectively compensates for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision of the analytical method.
This application note outlines the necessary steps for preparing calibration standards, sample processing, and LC-MS/MS analysis to construct a reliable calibration curve for Diclofenac quantification.
Experimental Protocols
This section details the materials, equipment, and step-by-step procedures for the quantification of Diclofenac in human plasma.
2.1. Materials and Reagents
-
Diclofenac sodium (Reference Standard)
-
Diclofenac-d4 (Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Formic acid (analytical grade)
-
Ultrapure water
-
Drug-free human plasma (with anticoagulant, e.g., K2-EDTA)
-
Polypropylene tubes
-
Autosampler vials
2.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size) is suitable.
-
Data acquisition and processing software
2.3. Preparation of Stock and Working Solutions
-
Diclofenac Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Diclofenac sodium in methanol to obtain a final concentration of 1 mg/mL.
-
Diclofenac-d4 Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Diclofenac-d4 in methanol.
-
Diclofenac Working Solutions: Serially dilute the Diclofenac stock solution with a 50:50 mixture of methanol and water to prepare a series of working solutions at concentrations suitable for spiking into plasma to create calibration standards.
-
Diclofenac-d4 Working Solution (IS Working Solution): Dilute the Diclofenac-d4 stock solution with acetonitrile to a final concentration of, for example, 100 ng/mL.
2.4. Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: Prepare a set of at least six to eight non-zero calibration standards by spiking blank human plasma with the appropriate Diclofenac working solutions.[1] The final concentrations should cover the expected range of the study samples. A typical calibration curve range for Diclofenac in plasma is 1 ng/mL to 1000 ng/mL.[2]
-
Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma from a separate weighing of the Diclofenac reference standard.
2.5. Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and effective method for extracting Diclofenac from plasma samples.[3][4]
-
To 100 µL of plasma sample (blank, calibration standard, QC, or unknown sample) in a polypropylene tube, add 200 µL of the IS Working Solution (Diclofenac-d4 in acetonitrile).
-
Vortex the mixture for 30-60 seconds to precipitate the proteins.
-
Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
2.6. LC-MS/MS Analysis
The following are typical LC-MS/MS parameters for the analysis of Diclofenac and Diclofenac-d4. Method optimization may be required for different instrumentation.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution: A suitable gradient should be developed to ensure good separation of Diclofenac and Diclofenac-d4 from matrix components.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (Negative mode is often cited for Diclofenac)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Diclofenac: m/z 294.0 → 250.0[5]
-
Diclofenac-d4: m/z 298.0 → 254.0 (adjust based on specific deuteration pattern)
-
-
Data Presentation
The data from the analysis of the calibration standards should be used to construct a calibration curve by plotting the peak area ratio of Diclofenac to Diclofenac-d4 against the nominal concentration of Diclofenac. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically applied.
Table 1: Example Calibration Curve Data for Diclofenac in Human Plasma
| Calibration Standard Level | Nominal Concentration (ng/mL) | Diclofenac Peak Area | Diclofenac-d4 Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 1.0 | 5,234 | 1,012,345 | 0.0052 | 1.05 | 105.0 |
| 2 | 5.0 | 25,890 | 1,025,678 | 0.0252 | 4.98 | 99.6 |
| 3 | 20.0 | 101,456 | 1,018,901 | 0.0996 | 19.95 | 99.8 |
| 4 | 100.0 | 505,678 | 1,021,123 | 0.4952 | 100.12 | 100.1 |
| 5 | 250.0 | 1,245,789 | 1,015,432 | 1.2268 | 248.98 | 99.6 |
| 6 | 500.0 | 2,498,123 | 1,020,098 | 2.4489 | 501.23 | 100.2 |
| 7 | 800.0 | 3,987,456 | 1,011,876 | 3.9406 | 795.67 | 99.5 |
| 8 | 1000.0 | 4,956,789 | 1,014,567 | 4.8858 | 998.54 | 99.9 |
Calibration Curve Equation:
-
y = 0.0049x + 0.0003
-
R²: 0.9995
Mandatory Visualization
The following diagrams illustrate the key workflows and relationships in this protocol.
References
Application Notes & Protocols for Furofenac-d3 in Bioanalytical Method Development
Introduction
Furofenac is a non-steroidal anti-inflammatory drug (NSAID) belonging to the phenylacetic acid class. Accurate and reliable quantification of Furofenac in biological matrices is crucial for pharmacokinetic, toxicokinetic, and bioequivalence studies during drug development. This document outlines a detailed bioanalytical method for the determination of Furofenac in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method employs Furofenac-d3, a stable isotope-labeled derivative, as an internal standard (IS) to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.
The protocol described herein is based on established methodologies for structurally similar compounds, such as diclofenac, and provides a robust framework for routine bioanalysis in a drug development setting.[1][2][3]
Experimental Protocols
Materials and Reagents
-
Analytes: Furofenac, this compound (Internal Standard)
-
Biological Matrix: Human plasma (with K2EDTA as anticoagulant)
-
Chemicals & Solvents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Water (deionized, 18.2 MΩ·cm)
-
Instrumentation
-
Liquid Chromatography: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm particle size).[1]
Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Furofenac and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Furofenac stock solution with a 50:50 mixture of acetonitrile and water to prepare working standard solutions for calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting Furofenac from plasma samples.[2][4][5]
-
Label polypropylene tubes for blank, calibration standards, QC samples, and unknown samples.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 10 µL of the this compound internal standard working solution (100 ng/mL) to all tubes except the blank.
-
Add 300 µL of acetonitrile to all tubes to precipitate plasma proteins.
-
Vortex mix the samples for 1 minute.
-
Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well plate or autosampler vials.
-
Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.
LC-MS/MS Method Parameters
The following tables summarize the optimized parameters for the chromatographic separation and mass spectrometric detection of Furofenac and this compound.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Reversed-phase C18 (50 x 2.1 mm, 2.6 µm)[1] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 90% B over 2.5 min, hold at 90% B for 1 min, return to 30% B and equilibrate for 1.5 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Run Time | 5 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 350°C[1] |
| Capillary Voltage | 3500 V |
| Gas Flow (Nebulizer) | 40 psi |
| Gas Flow (Drying Gas) | 10 L/min |
| MRM Transitions | To be determined empirically for Furofenac and this compound |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 200 ms |
Note: The MRM transitions and collision energies for Furofenac and this compound need to be optimized by infusing the individual compounds into the mass spectrometer.
Method Validation
The developed bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability.[6][7] The validation should include the following parameters:
-
Selectivity and Specificity: Assessed by analyzing blank plasma samples from at least six different sources to check for interferences at the retention times of Furofenac and this compound.
-
Linearity and Range: The linearity of the method should be determined by analyzing a series of calibration standards over a specified concentration range. The correlation coefficient (r²) should be greater than 0.99.
-
Accuracy and Precision: Determined by analyzing replicate QC samples at low, medium, and high concentrations on the same day (intra-day) and on different days (inter-day). The accuracy should be within 85-115% (80-120% for the Lower Limit of Quantification), and the precision (%CV) should not exceed 15% (20% for LLOQ).
-
Recovery: The extraction recovery of Furofenac and the internal standard from the biological matrix should be consistent and reproducible.
-
Matrix Effect: Evaluated to ensure that the ionization of the analyte is not suppressed or enhanced by co-eluting matrix components.
-
Stability: The stability of Furofenac in plasma should be assessed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Data Presentation
The quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 3: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Furofenac | 1 - 1000 | > 0.995 |
Table 4: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
| LLOQ | 1 | 95.5 | 8.2 | 98.1 | 10.5 |
| Low | 3 | 102.3 | 6.5 | 101.7 | 7.9 |
| Medium | 100 | 98.9 | 4.1 | 99.5 | 5.3 |
| High | 800 | 101.2 | 3.5 | 100.8 | 4.7 |
Table 5: Recovery and Matrix Effect
| Analyte | QC Level (ng/mL) | Mean Recovery (%) | Mean Matrix Effect (%) |
| Furofenac | Low (3) | 88.2 | 95.7 |
| High (800) | 91.5 | 98.2 | |
| This compound | 100 | 89.7 | 96.5 |
Visualizations
References
- 1. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. assets.fishersci.com [assets.fishersci.com]
- 4. researchgate.net [researchgate.net]
- 5. High-throughput ultra-performance LC-MS-MS method for analysis of diclofenac sodium in rabbit plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of diclofenac concentrations in human plasma using a sensitive gas chromatography mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. files.core.ac.uk [files.core.ac.uk]
Application Note: Determination of Furofenac in Human Plasma by LC-MS/MS
This application note describes a sensitive and robust bioanalytical method for the quantification of Furofenac in human plasma using Furofenac-d3 as an internal standard (IS). The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a simple protein precipitation step for sample preparation. This method is intended for use in pharmacokinetic studies and other drug development applications requiring the accurate measurement of Furofenac in a biological matrix.
The method demonstrates excellent linearity over a clinically relevant concentration range, with high accuracy and precision. The use of a stable isotope-labeled internal standard, this compound, ensures reliable quantification by compensating for matrix effects and variations in sample processing and instrument response.
Core Method Parameters
| Parameter | Value |
| Analytical Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Matrix | Human Plasma |
| Internal Standard | This compound |
| Sample Preparation | Protein Precipitation |
| Linearity Range | 1 - 1000 ng/mL |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL |
| Inter-day Precision (%CV) | < 10% |
| Inter-day Accuracy (%Bias) | ± 10% |
| Extraction Recovery | > 85% |
Experimental Protocols
Materials and Reagents
-
Furofenac analytical standard
-
This compound internal standard
-
HPLC-grade acetonitrile
-
HPLC-grade methanol
-
Formic acid (≥ 98%)
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Autosampler vials
Standard Solutions Preparation
2.1. Furofenac Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of Furofenac analytical standard.
-
Dissolve in 10 mL of methanol to obtain a 1 mg/mL stock solution.
-
Store at -20°C.
2.2. This compound Internal Standard Stock Solution (1 mg/mL):
-
Accurately weigh 1 mg of this compound.
-
Dissolve in 1 mL of methanol to obtain a 1 mg/mL stock solution.
-
Store at -20°C.
2.3. Furofenac Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the Furofenac stock solution with a 50:50 mixture of methanol and water to achieve concentrations ranging from 10 ng/mL to 10,000 ng/mL.
2.4. Internal Standard Working Solution (100 ng/mL):
-
Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.
Sample Preparation (Protein Precipitation)
-
Label 1.5 mL polypropylene microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown samples.
-
Add 100 µL of the appropriate matrix (blank plasma, spiked plasma for standards and QCs, or study sample) to each tube.
-
Add 10 µL of the internal standard working solution (100 ng/mL this compound) to all tubes except for the blank matrix.
-
Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
4.1. Liquid Chromatography:
| Parameter | Condition |
| HPLC System | Agilent 1200 series or equivalent |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 2.6 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient Elution | Start with 95% A, linearly decrease to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 1 minute. |
4.2. Mass Spectrometry:
| Parameter | Condition |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Agilent 6410) |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | Furofenac: [M-H]⁻ → product ion this compound: [M-H]⁻ → product ion |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Capillary Voltage | 4000 V |
Note: Specific MRM transitions and collision energies should be optimized for Furofenac and this compound.
Data Analysis and Quantification
-
Integrate the peak areas for Furofenac and this compound for each sample.
-
Calculate the peak area ratio of Furofenac to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards.
-
Perform a linear regression analysis with a 1/x² weighting.
-
Determine the concentration of Furofenac in QC and unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
Calibration Curve
| Concentration (ng/mL) | Mean Peak Area Ratio (n=3) | Accuracy (%) |
| 1 | 0.012 | 102.5 |
| 5 | 0.061 | 98.8 |
| 10 | 0.123 | 101.2 |
| 50 | 0.615 | 99.5 |
| 100 | 1.23 | 100.3 |
| 500 | 6.14 | 99.1 |
| 1000 | 12.28 | 98.6 |
| A representative calibration curve should have a correlation coefficient (r²) of ≥ 0.99. |
Accuracy and Precision (Quality Control Samples)
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL, n=6) | Accuracy (%) | Precision (%CV) |
| LLOQ QC | 1 | 1.03 | 103.0 | 7.8 |
| Low QC | 3 | 2.95 | 98.3 | 6.5 |
| Mid QC | 80 | 81.2 | 101.5 | 4.2 |
| High QC | 800 | 790.4 | 98.8 | 3.1 |
| Acceptance criteria are typically within ±15% (±20% for LLOQ) for accuracy and ≤15% (≤20% for LLOQ) for precision. |
Visualizations
Caption: Experimental workflow for the determination of Furofenac in plasma.
Caption: Logical relationship of inputs, processes, and outputs.
Application Note: Analysis of Furofenac in Environmental Water Samples using Furofenac-d3 Isotopic Dilution by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furofenac, a non-steroidal anti-inflammatory drug (NSAID), is an emerging environmental contaminant due to its widespread use and potential for incomplete removal during wastewater treatment.[1][2] Accurate and sensitive quantification of Furofenac in environmental matrices such as surface water and wastewater is crucial for environmental risk assessment and monitoring. This application note describes a robust and sensitive method for the determination of Furofenac in environmental water samples using solid-phase extraction (SPE) followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of Furofenac-d3 as an isotopic-labeled internal standard ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[3][4]
Principle
This method employs an isotopic dilution strategy. A known amount of the stable isotope-labeled internal standard, this compound, is added to the environmental water sample prior to any sample preparation steps. The sample is then subjected to solid-phase extraction (SPE) to isolate and concentrate Furofenac and this compound. The extract is subsequently analyzed by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. The ratio of the signal from Furofenac to that of this compound is used to calculate the concentration of Furofenac in the original sample. This approach effectively compensates for any analyte loss during sample processing and corrects for ionization suppression or enhancement caused by the sample matrix.
Experimental Protocols
Materials and Reagents
-
Furofenac analytical standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Oasis HLB Solid-Phase Extraction (SPE) cartridges
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Collection and Preservation: Collect water samples in clean amber glass bottles. Acidify the samples to a pH of approximately 2.5 with sulfuric acid to ensure the stability of the acidic analytes.[5] If not analyzed immediately, store the samples at 4°C.
-
Fortification: Add a known concentration of this compound internal standard solution to each water sample.
-
Filtration: Filter the water samples through a 0.45 µm glass fiber filter to remove particulate matter.[6]
-
SPE Cartridge Conditioning: Condition an Oasis HLB SPE cartridge by passing 5 mL of methanol followed by 5 mL of ultrapure water (pH 2.5) through the cartridge.[5]
-
Sample Loading: Load the pre-treated water sample (typically 100-500 mL) onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Cartridge Washing: Wash the cartridge with 5 mL of ultrapure water to remove any unretained interfering compounds.
-
Analyte Elution: Elute the retained Furofenac and this compound from the cartridge with 5-10 mL of methanol.
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 1 mL) of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
The following conditions are provided as a starting point and are based on methods for structurally similar NSAIDs like Diclofenac. Optimization may be required.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is suitable for the separation.[7]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min.[7]
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40 °C.[7]
-
-
Mass Spectrometry (MS/MS):
-
Ionization: Electrospray Ionization (ESI) in negative ion mode is typically used for acidic drugs like Furofenac.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The specific precursor and product ion m/z values for Furofenac and this compound need to be determined by infusing standard solutions of each compound into the mass spectrometer. The precursor ion will be the deprotonated molecule [M-H]⁻. The most intense and specific product ions should be selected for quantification (quantifier) and confirmation (qualifier).
-
Data Presentation
The following tables summarize typical validation data and the essential MS/MS parameters for the analysis. Note: The MRM transition values for Furofenac and this compound are placeholders and must be experimentally determined.
Table 1: LC-MS/MS Method Validation Parameters
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995 |
| Limit of Detection (LOD) | 0.1 - 1.0 ng/L |
| Limit of Quantification (LOQ) | 0.5 - 5.0 ng/L |
| Recovery | 85 - 110% |
| Precision (%RSD) | < 15% |
| Matrix Effect | Compensated by Internal Standard |
Table 2: Multiple Reaction Monitoring (MRM) Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |
| Furofenac | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
| This compound | [To be determined] | [To be determined] | [To be determined] | [To be determined] |
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the analysis of Furofenac in environmental water samples.
Isotopic Dilution Quantification Logic
Caption: Logic of quantification using the isotopic dilution method.
Conclusion
The described method provides a highly sensitive and selective approach for the quantification of Furofenac in environmental water samples. The use of this compound as an internal standard is critical for achieving accurate and precise results by compensating for matrix-induced signal variations and analyte loss during sample preparation. This application note provides a comprehensive protocol that can be adapted and validated by environmental monitoring laboratories and researchers in the field of pharmaceutical contamination. It is essential for users to determine the optimal MRM transitions for Furofenac and this compound on their specific LC-MS/MS instrumentation to ensure the highest level of performance.
References
- 1. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 2. revroum.lew.ro [revroum.lew.ro]
- 3. researchgate.net [researchgate.net]
- 4. Diclofenac | C14H11Cl2NO2 | CID 3033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Isotope pattern deconvolution-tandem mass spectrometry for the determination and confirmation of diclofenac in wastewaters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phenomenex.com [phenomenex.com]
- 7. agilent.com [agilent.com]
Troubleshooting & Optimization
preventing deuterium exchange in Furofenac-d3 solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and use of Furofenac-d3 solutions to prevent deuterium exchange.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
A1: Deuterium exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment, or vice-versa.[1] For this compound, the primary site of this exchange is the acidic proton of the carboxylic acid group (-COOH). If this deuterium is replaced by hydrogen, it negates the purpose of using a deuterated standard, leading to inaccurate results in sensitive analytical techniques like mass spectrometry and NMR.
Q2: What is the chemical structure of Furofenac and where are the deuterium atoms in this compound?
A2: Furofenac is a non-steroidal anti-inflammatory drug with the chemical formula C₁₂H₁₄O₃. In this compound (C₁₂H₁₁D₃O₃), three hydrogen atoms are replaced by deuterium. While the exact position can vary between manufacturers, it is common for the deuterium atoms to be located on the methyl group. However, the most labile position and the one of primary concern for solution stability is the carboxylic acid proton.
Q3: Which factors can promote deuterium exchange in this compound solutions?
A3: The primary factors that promote deuterium exchange are the presence of protic solvents (e.g., water, methanol), and acidic or basic conditions.[2][3] Temperature can also play a role, with higher temperatures generally increasing the rate of exchange.
Q4: What are the ideal storage conditions for this compound solutions to minimize deuterium exchange?
A4: To minimize deuterium exchange, this compound solutions should be stored in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), at low temperatures (refrigerated or frozen), and protected from light.[4] The choice of solvent is critical; a suitable aprotic solvent should be used.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of deuteration in NMR sample | Presence of residual water in the NMR solvent or on the glassware. | Use high-purity, anhydrous deuterated aprotic solvents (e.g., DMSO-d6, CDCl₃). Dry NMR tubes and other glassware in an oven at 150°C for several hours and cool under a stream of dry nitrogen before use.[5] |
| Use of a protic deuterated solvent (e.g., D₂O, CD₃OD). | Switch to a polar aprotic deuterated solvent. Common choices include DMSO-d6, acetonitrile-d3, and DMF-d7.[6] | |
| Inaccurate quantification in mass spectrometry | Back-exchange of deuterium with hydrogen from the mobile phase during LC-MS analysis. | Use a mobile phase prepared with deuterated solvents to the extent possible. Minimize the time the sample is in the mobile phase before analysis.[7] |
| Deuterium exchange in the stock or working solution. | Prepare stock solutions in a high-purity aprotic solvent. Store solutions at low temperatures and for the shortest possible time before use. | |
| Broad or disappearing -COOH peak in NMR | Rapid exchange of the carboxylic acid proton with residual protons in the solvent. | Lower the temperature of the NMR experiment to slow down the exchange rate. Ensure the solvent is as anhydrous as possible.[6] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution
-
Materials and Equipment:
-
This compound solid
-
Anhydrous polar aprotic solvent (e.g., DMSO-d6, Acetonitrile-d3) of the highest purity available.
-
Volumetric flask, dried in an oven at 150°C for at least 4 hours and cooled in a desiccator over a drying agent.
-
Inert gas (Argon or Nitrogen)
-
Syringe and needle for solvent transfer.
-
-
Procedure:
-
Place the required amount of this compound solid into the pre-dried volumetric flask.
-
Purge the flask with the inert gas for several minutes.
-
Using a syringe, transfer the anhydrous aprotic solvent into the volumetric flask to dissolve the this compound.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Cap the flask tightly and seal with parafilm.
-
Store the stock solution at -20°C or lower.
-
Protocol 2: Preparation of an NMR Sample of this compound
-
Materials and Equipment:
-
This compound
-
Anhydrous deuterated aprotic NMR solvent (e.g., DMSO-d6, CDCl₃, Acetonitrile-d3).
-
High-quality NMR tube, dried at 150°C for at least 4 hours and cooled under a stream of dry nitrogen.
-
Glove box or a glove bag with a dry atmosphere.
-
Small vial for initial dissolution.
-
-
Procedure:
-
Inside the glove box or glove bag, weigh the desired amount of this compound into the small vial.
-
Add the appropriate volume of the anhydrous deuterated NMR solvent to the vial and gently swirl to dissolve.
-
Transfer the solution from the vial to the pre-dried NMR tube.
-
Cap the NMR tube securely.
-
Remove the NMR tube from the glove box/bag and analyze promptly.
-
Quantitative Data
Table 1: Properties of Recommended Aprotic Solvents for this compound
| Solvent | Chemical Formula | Boiling Point (°C) | Dielectric Constant | Polarity |
| Dimethyl sulfoxide-d6 (DMSO-d6) | (CD₃)₂SO | 189 | 47 | High |
| Acetonitrile-d3 (CD₃CN) | CD₃CN | 82 | 38 | High |
| N,N-Dimethylformamide-d7 (DMF-d7) | (CD₃)₂NCHO | 153 | 37 | High |
| Acetone-d6 | (CD₃)₂CO | 56 | 21 | Medium |
| Chloroform-d | CDCl₃ | 61 | 4.8 | Low |
Data sourced from publicly available chemical supplier information.
Table 2: Qualitative Impact of Experimental Conditions on Deuterium Exchange of the Carboxylic Acid Proton
| Condition | Impact on Exchange Rate | Rationale |
| Solvent | ||
| Protic (e.g., H₂O, CH₃OH) | High | Provides a source of protons for exchange.[8] |
| Aprotic (e.g., DMSO, CH₃CN) | Low | Lacks exchangeable protons.[9] |
| pH | ||
| Acidic (low pH) | Generally Lower | The rate of H/D exchange for some functional groups is minimized at acidic pH.[10] |
| Neutral | Moderate | |
| Basic (high pH) | High | Base catalysis accelerates the deprotonation-reprotonation process.[10] |
| Temperature | ||
| Low (e.g., 4°C) | Lower | Reduces the kinetic energy available for the exchange reaction. |
| Ambient (e.g., 25°C) | Moderate | |
| High (e.g., >40°C) | Higher | Increases the rate of the exchange reaction. |
| Presence of Water | ||
| Anhydrous | Minimal | No source of protons for exchange. |
| Trace amounts of H₂O | Increased | Even small amounts of water can lead to significant exchange over time. |
Visualizations
Caption: Mechanism of deuterium exchange of the carboxylic acid group in this compound in the presence of a protic solvent.
Caption: Troubleshooting workflow for suspected deuterium exchange in this compound solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scs.illinois.edu [scs.illinois.edu]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Exchangeable Protons and Deuterium Exchange | OpenOChem Learn [learn.openochem.org]
- 6. acdlabs.com [acdlabs.com]
- 7. A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. A practical and environmentally friendly protocol for synthesis of α-deuterated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation of Deuterium-Labeled Armodafinil by Hydrogen-Deuterium Exchange and Its Application in Quantitative Analysis by LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS | Semantic Scholar [semanticscholar.org]
Technical Support Center: Furofenac and Furofenac-d3 Analysis
Welcome to the technical support center for Furofenac and Furofenac-d3 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges, with a specific focus on resolving co-elution issues between Furofenac and its deuterated internal standard, this compound.
Frequently Asked Questions (FAQs)
Q1: What are Furofenac and this compound?
Furofenac is a non-steroidal anti-inflammatory drug (NSAID).[1][2][3] this compound is a deuterated version of Furofenac, where three hydrogen atoms have been replaced by deuterium atoms. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Furofenac by mass spectrometry, as it is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z).
Q2: Why is co-elution of Furofenac and this compound a problem?
Co-elution occurs when two or more compounds elute from the chromatography column at the same time. While Furofenac and this compound are designed to have very similar retention times, complete co-elution can sometimes lead to analytical challenges such as ion suppression or enhancement in the mass spectrometer source, potentially affecting the accuracy and precision of quantification.[4] Differentiating the two compounds relies solely on their mass difference, and severe co-elution can sometimes complicate data analysis, especially at high concentrations.
Q3: How can I detect if Furofenac and this compound are co-eluting?
In liquid chromatography-mass spectrometry (LC-MS), you can monitor the extracted ion chromatograms (EICs) for the specific m/z values of Furofenac and this compound. If the peaks for both compounds have the exact same retention time and peak shape, they are co-eluting. Some peak shape distortions, like fronting or tailing, might also indicate an underlying co-elution issue with a matrix component.[5]
Troubleshooting Guide: Addressing Co-elution Issues
Co-elution of an analyte and its deuterated internal standard is often expected and desired for accurate quantification. However, if you suspect that co-elution is negatively impacting your results, or if you are observing poor peak shapes, the following troubleshooting steps can help you optimize your chromatographic separation.
Initial Checks
Before modifying the chromatography, ensure the following:
-
System Suitability: Perform a system suitability test to confirm that the LC-MS system is performing optimally.[4]
-
Sample Preparation: Ensure that the sample preparation is consistent and does not introduce interfering substances.
-
Column Health: Check the column for signs of degradation, such as high backpressure or peak splitting, which could indicate a void or contamination.[4][6][5]
Chromatographic Method Optimization
If the initial checks do not resolve the issue, you can modify the chromatographic method to improve separation. The goal is to achieve a slight separation (baseline or near-baseline) between Furofenac and this compound without significantly increasing the run time.
Parameter Adjustment Workflow
Caption: A logical workflow for troubleshooting co-elution by systematically adjusting chromatographic parameters.
1. Modify the Mobile Phase Gradient
A subtle change in the gradient slope can often provide the necessary resolution.
-
Strategy: Decrease the initial organic solvent concentration or flatten the gradient slope around the elution time of the analytes. This will slow down the elution and provide more time for the column to differentiate between the two compounds.
-
Example: If your current gradient is 40-90% acetonitrile over 5 minutes, try a shallower gradient of 50-70% over the same period.
2. Adjust the Mobile Phase Composition
Changing the organic solvent or the aqueous modifier can alter the selectivity of the separation.
-
Organic Solvent: If using acetonitrile, try methanol, or a mixture of both. Methanol often provides different selectivity compared to acetonitrile.
-
Aqueous Modifier: Adjusting the pH of the aqueous phase with additives like formic acid or ammonium formate can change the ionization state of Furofenac and influence its interaction with the stationary phase.
3. Change the Column Temperature
Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can impact separation.
-
Strategy: Experiment with increasing or decreasing the column temperature by 5-10 °C. Lower temperatures generally increase retention and may improve resolution, while higher temperatures can lead to sharper peaks.
4. Evaluate a Different Column Chemistry
If mobile phase modifications are insufficient, the stationary phase may not be providing enough selectivity.
-
Strategy: Switch to a column with a different stationary phase. For example, if you are using a standard C18 column, consider a phenyl-hexyl or a pentafluorophenyl (PFP) column, which offer different retention mechanisms (e.g., pi-pi interactions) that can be effective for separating structurally similar compounds.
Experimental Protocols
The following are example starting methods for the analysis of Furofenac. These should be considered as a baseline and may require optimization for your specific application and instrumentation.
Sample Preparation: Protein Precipitation
This is a common method for extracting drugs from biological matrices like plasma.
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS analysis.
Protein Precipitation Workflow
Caption: A standard workflow for sample preparation using protein precipitation.
Example LC-MS Method Parameters
The following tables summarize starting parameters for an LC-MS method.
Table 1: Liquid Chromatography Parameters
| Parameter | Recommended Setting |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 95% B in 5 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Scan Type | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) |
| Furofenac Transition | Precursor > Product (To be determined experimentally) |
| This compound Transition | Precursor+3 > Product (To be determined experimentally) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
Note: The exact m/z values for precursor and product ions for Furofenac and this compound need to be determined by infusing a standard solution of each compound into the mass spectrometer.
Signaling Pathway (Hypothetical)
While not directly related to co-elution, understanding the mechanism of action of Furofenac can be relevant for broader research contexts. Furofenac, like other NSAIDs, is believed to inhibit the cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[1][3]
Simplified COX Inhibition Pathway
Caption: Simplified pathway showing Furofenac's inhibition of COX enzymes to reduce inflammation.
References
- 1. Aceclofenac | C16H13Cl2NO4 | CID 71771 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fenoprofen | C15H14O3 | CID 3342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. zefsci.com [zefsci.com]
- 5. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 6. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Furofenac-d3 HPLC Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to improving the peak shape of Furofenac-d3 in High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound peak exhibiting significant tailing?
Peak tailing for acidic compounds like this compound in reversed-phase HPLC is a common issue that can compromise resolution, sensitivity, and accurate quantification.[1][2] The primary causes include:
-
Secondary Silanol Interactions: this compound, being an acidic compound, can interact with residual, un-capped silanol groups (-Si-OH) on the silica-based stationary phase.[1][3] These interactions create a secondary retention mechanism that leads to a tailing peak shape.
-
Mobile Phase pH Near Analyte pKa: If the pH of the mobile phase is close to the pKa of this compound, the compound will exist in both ionized and non-ionized forms. This dual state leads to inconsistent retention and results in a broadened, tailing peak.[4][5][6]
-
Sample Overload: Injecting too much sample mass onto the column can saturate the stationary phase, leading to peak distortion, most commonly tailing or fronting.[1][7]
-
Inappropriate Sample Solvent: Dissolving the sample in a solvent that is significantly stronger (more organic content) than the mobile phase can cause the analyte to move through the column too quickly at the point of injection, distorting the peak shape.[1]
Q2: How can I eliminate or reduce peak tailing for this compound?
To achieve a sharp, symmetrical peak, a systematic approach is required. The following solutions address the common causes of tailing:
-
Adjust Mobile Phase pH: For an acidic compound like this compound, reducing the mobile phase pH to at least 2 units below its pKa will ensure it is in a single, non-ionized form.[4][5] This minimizes secondary interactions and promotes a single retention mechanism, leading to a sharper peak. Adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase is a standard practice.[5]
-
Use a Modern, High-Purity Column: Modern HPLC columns, often labeled as "Type B" silica, are manufactured with higher purity silica and are more effectively end-capped.[3][8] End-capping neutralizes most of the active silanol groups, significantly reducing the sites for secondary interactions.
-
Reduce Sample Concentration/Volume: To address potential column overload, try reducing the amount of sample injected. This can be done by either lowering the concentration of the sample or reducing the injection volume.[1][7]
-
Optimize Sample Solvent: The ideal sample solvent is the mobile phase itself.[1] If solubility is an issue, use a solvent that is as weak as or weaker than the mobile phase to ensure proper focusing of the analyte at the head of the column.
Q3: My this compound peak is fronting. What is the cause and how can I fix it?
Peak fronting, where the front of the peak is less steep than the back, is typically caused by:
-
Sample Overload: Similar to peak tailing, injecting too high a concentration of the analyte can lead to fronting.[1][9]
-
Poor Sample Solubility: If the analyte has low solubility in the mobile phase, it can lead to a distorted, fronting peak shape.
Solutions:
-
Decrease the mass of the sample injected by reducing the concentration or injection volume.[9]
-
Ensure your sample is fully dissolved. If necessary, modify the sample solvent, but keep it as chromatographically weak as possible.
Q4: What causes my this compound peak to split or appear as a shoulder?
Split peaks can be frustrating and often point to either a physical problem with the system or a chemical issue.[9][10]
-
Column Contamination or Void: A partially blocked column inlet frit or a void (a channel in the packing material) at the head of the column can cause the sample band to split.[10]
-
Strong Injection Solvent: Injecting a sample dissolved in a solvent much stronger than the mobile phase can cause peak splitting, especially for early-eluting peaks.[10][11][12]
-
Co-elution: The shoulder peak might be an impurity or a related compound that is not fully resolved from the main this compound peak.
Solutions:
-
Column Maintenance: Try back-flushing the column to remove particulates from the inlet frit. If this doesn't work, the column may need to be replaced.[9]
-
Solvent Matching: Ensure your sample solvent is weaker than or matches the mobile phase.[12]
-
Improve Resolution: To resolve a co-eluting impurity, you may need to adjust the mobile phase composition (e.g., organic-to-aqueous ratio) or switch to a column with a different selectivity (e.g., a Phenyl or C8 phase instead of C18).[5][9]
Troubleshooting Guides and Workflows
The following diagrams illustrate logical workflows for diagnosing and solving peak shape problems.
Caption: Troubleshooting workflow for HPLC peak shape issues.
References
- 1. i01.yizimg.com [i01.yizimg.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. hplc.eu [hplc.eu]
- 4. moravek.com [moravek.com]
- 5. researchgate.net [researchgate.net]
- 6. chromtech.com [chromtech.com]
- 7. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
- 8. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 9. silicycle.com [silicycle.com]
- 10. agilent.com [agilent.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. support.waters.com [support.waters.com]
Technical Support Center: Troubleshooting Matrix Effects in the Bioanalysis of Diclofenac-d3
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing matrix effects when analyzing Diclofenac-d3 using LC-MS/MS. As "Furofenac-d3" is not a recognized compound, this guide focuses on the commonly used deuterated internal standard for Diclofenac, Diclofenac-d3.
Frequently Asked Questions (FAQs)
Q1: What is a matrix effect in the context of LC-MS/MS analysis of Diclofenac-d3?
A1: A matrix effect is the alteration of the ionization efficiency of Diclofenac-d3 and the target analyte (Diclofenac) by co-eluting compounds from the biological sample (e.g., plasma, urine).[1] This interference can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[2]
Q2: Why is Diclofenac-d3 used as an internal standard?
A2: Diclofenac-d3 is a stable isotope-labeled internal standard (SIL-IS) for Diclofenac. It is chemically identical to Diclofenac but has a slightly higher mass due to the deuterium atoms. Because it co-elutes with Diclofenac and experiences similar matrix effects, it can effectively compensate for variations in sample preparation, injection volume, and ionization, leading to more accurate and precise quantification.
Q3: What are the common sources of matrix effects in biofluids?
A3: The primary sources of matrix effects in biological fluids like plasma and urine are endogenous components such as phospholipids, salts, and proteins.[3] Exogenous compounds, including anticoagulants and co-administered drugs, can also contribute to these effects.[2]
Q4: How can I qualitatively assess if my Diclofenac analysis is suffering from matrix effects?
A4: A post-column infusion experiment is a common and effective method for the qualitative assessment of matrix effects. This technique helps to identify regions in the chromatogram where ion suppression or enhancement occurs.
Troubleshooting Guide
Q1: I am observing significant ion suppression for Diclofenac and Diclofenac-d3. How can I troubleshoot this?
A1: Ion suppression is a common challenge in bioanalysis. Here is a step-by-step approach to troubleshoot this issue:
-
Evaluate Sample Preparation: The initial and most critical step is to assess your sample preparation method. Protein precipitation is a fast but often "dirtier" method that can leave behind many matrix components.[2] Consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample extract.[2]
-
Optimize Chromatography: If changing the sample preparation is not feasible, optimizing the chromatographic conditions can help separate Diclofenac from the interfering matrix components. Try altering the mobile phase composition, gradient profile, or using a different stationary phase to improve resolution.
-
Sample Dilution: Diluting the sample with the mobile phase can reduce the concentration of matrix components, thereby minimizing their impact on ionization. However, ensure that the diluted concentration of Diclofenac is still above the lower limit of quantification (LLOQ).
-
Check for Phospholipid Contamination: Phospholipids are a major cause of ion suppression in plasma samples. Employing a phospholipid removal SPE cartridge or a specific protein precipitation protocol designed to remove phospholipids can be highly effective.
Q2: My results show high variability between replicate injections. Could this be due to matrix effects?
A2: Yes, high variability is a classic symptom of inconsistent matrix effects. If the composition of the matrix varies between samples, the degree of ion suppression or enhancement can also vary, leading to poor precision. Using a stable isotope-labeled internal standard like Diclofenac-d3 should help to correct for this variability. If you are already using Diclofenac-d3 and still see high variability, it could indicate a severe and non-uniform matrix effect that even the internal standard cannot fully compensate for. In this case, further optimization of sample cleanup and chromatography is necessary.
Q3: I am using protein precipitation with acetonitrile, but the matrix effects are still significant. What can I do?
A3: While simple, protein precipitation with acetonitrile can be improved:
-
Acidification: Adding a small amount of acid (e.g., 0.1% formic acid) to the acetonitrile can improve protein precipitation efficiency and the recovery of acidic drugs like Diclofenac.
-
Low-Temperature Precipitation: Performing the precipitation at a low temperature (e.g., in an ice bath) can enhance the removal of proteins.
-
Alternative Solvents: While acetonitrile is common, methanol can also be used and may provide a different clean-up profile.
If these modifications are insufficient, transitioning to SPE or LLE is the recommended next step.
Quantitative Data Summary
The following table summarizes representative matrix effect data for Diclofenac in human plasma from a study employing a protein precipitation sample preparation method. The matrix effect is expressed as the percentage of the analyte's peak area in the presence of matrix compared to its peak area in a clean solvent. A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
| Analyte | Concentration (ng/mL) | Matrix Effect (%) | Reference |
| Diclofenac | 250 | 101.2 | [4] |
| Diclofenac | 2000 | 122.9 | [4] |
Note: This data is illustrative. The extent of matrix effects can vary significantly depending on the specific LC-MS/MS system, chromatographic conditions, and sample preparation protocol used.
Experimental Protocols
Qualitative Assessment of Matrix Effects: Post-Column Infusion
Objective: To identify the regions of the chromatogram where co-eluting matrix components cause ion suppression or enhancement.
Methodology:
-
Prepare a standard solution of Diclofenac at a concentration that gives a stable and mid-range signal on the mass spectrometer.
-
Set up the LC-MS/MS system with the analytical column in place.
-
Using a syringe pump and a T-connector, continuously infuse the Diclofenac standard solution into the mobile phase flow after the analytical column and before the mass spectrometer ion source.
-
Inject a blank, protein-precipitated plasma sample onto the LC column.
-
Monitor the signal intensity of the Diclofenac standard solution over the course of the chromatographic run.
-
Any deviation (dip or peak) from the stable baseline signal of the infused Diclofenac indicates a region of ion suppression or enhancement, respectively.
Quantitative Assessment of Matrix Effects: Post-Extraction Spike
Objective: To quantify the extent of ion suppression or enhancement.
Methodology:
-
Prepare two sets of samples:
-
Set A (Analyte in Solvent): Spike a known amount of Diclofenac and Diclofenac-d3 into a clean solvent (e.g., mobile phase).
-
Set B (Analyte in Extracted Matrix): Extract a blank plasma sample using your established sample preparation protocol. Then, spike the same known amount of Diclofenac and Diclofenac-d3 into the final, extracted blank matrix.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculate the matrix effect (ME) using the following formula:
ME (%) = (Peak Area of Analyte in Set B / Peak Area of Analyte in Set A) x 100
-
To assess the ability of the internal standard to compensate for the matrix effect, calculate the Internal Standard Normalized Matrix Factor (IS-Normalized MF):
IS-Normalized MF = ( (Peak Area of Analyte in Set B / Peak Area of IS in Set B) / (Peak Area of Analyte in Set A / Peak Area of IS in Set A) )
An IS-Normalized MF close to 1.0 indicates effective compensation by the internal standard.
Mandatory Visualizations
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Simplified signaling pathway for Diclofenac's mechanism of action.
References
Technical Support Center: Optimizing Furofenac-d3 as an Internal Standard
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Furofenac-d3 for use as an internal standard in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: Why is a stable isotope-labeled compound like this compound the preferred internal standard (IS)?
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative bioanalysis, particularly for LC-MS/MS applications.[1][2][3][4] This is because they are chemically and physically almost identical to the analyte (Furofenac). This similarity ensures they behave alike during sample preparation, chromatography, and ionization in the mass spectrometer.[1][2][3][4] Consequently, this compound can effectively compensate for variability in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise quantification of Furofenac.
Q2: What is the ideal concentration for this compound as an internal standard?
The optimal concentration of this compound should be high enough to provide a strong, reproducible signal, but not so high that it saturates the detector or introduces isotopic interference with the analyte. A common practice is to use a concentration that is in the mid-range of the calibration curve for the analyte, Furofenac. This ensures that the IS response is consistent and reliable across the entire range of analyte concentrations being measured.
Q3: Can the use of a deuterated internal standard like this compound cause any issues?
Yes, while highly effective, deuterated internal standards can sometimes present challenges. One potential issue is a chromatographic shift, where the deuterated standard elutes slightly earlier or later than the non-deuterated analyte. This can be problematic if the matrix effect varies across the peak elution window. Another consideration is the potential for isotopic interference, where the isotopic cluster of the analyte contributes to the signal of the internal standard, or vice-versa. Careful selection of mass transitions (MRM) is crucial to minimize this.
Q4: How do I prepare the this compound internal standard working solution?
The this compound internal standard working solution should be prepared by diluting a certified stock solution with a solvent that is compatible with your analytical method (e.g., methanol, acetonitrile, or a mixture similar to your mobile phase). The concentration of the working solution should be such that the addition of a small, fixed volume to your samples results in the desired final concentration in the sample.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Variability in IS Peak Area | Inconsistent pipetting of the IS solution. | Ensure proper pipette calibration and technique. Add the IS to all samples, standards, and quality controls at the same step in the workflow. |
| Degradation of the IS in the working solution or prepared samples. | Verify the stability of this compound in the solvent and matrix under the storage and experimental conditions. Prepare fresh working solutions regularly. | |
| Inconsistent matrix effects. | Optimize the sample preparation procedure to remove interfering matrix components. Ensure the IS and analyte co-elute as closely as possible. | |
| Poor Analyte/IS Peak Area Ratio Reproducibility | The IS concentration is too low, resulting in a poor signal-to-noise ratio. | Increase the concentration of the this compound internal standard. |
| The IS concentration is too high, causing detector saturation or ion suppression. | Decrease the concentration of the this compound internal standard. | |
| Chromatographic separation between Furofenac and this compound. | Adjust the chromatographic conditions (e.g., mobile phase composition, gradient) to achieve co-elution. | |
| Inaccurate Quantification at Low Analyte Concentrations | Isotopic contribution from the internal standard to the analyte signal. | Verify the isotopic purity of the this compound standard. Select MRM transitions that are specific to the analyte and the IS. |
| The IS concentration is significantly different from the low-end of the calibration curve. | Re-evaluate the IS concentration to be closer to the mid-range of the expected analyte concentrations. |
Experimental Protocols
Protocol for Optimizing this compound Concentration
This protocol outlines the steps to determine the optimal concentration of this compound for the quantitative analysis of Furofenac.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of Furofenac and this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
From these stock solutions, prepare a series of Furofenac working solutions for the calibration curve (e.g., covering a range of 1 to 1000 ng/mL).
-
Prepare several this compound working solutions at different concentrations (e.g., 10 ng/mL, 50 ng/mL, 100 ng/mL, and 500 ng/mL).
2. Sample Preparation and Analysis:
-
For each this compound concentration being tested, prepare a full set of calibration standards and quality control (QC) samples (low, mid, and high concentrations).
-
To a fixed volume of blank biological matrix (e.g., 100 µL of plasma), add a small, fixed volume of the appropriate Furofenac working solution and one of the this compound working solutions.
-
Perform your established sample preparation procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the extracted samples using your LC-MS/MS method.
3. Data Evaluation:
-
For each this compound concentration, evaluate the following parameters:
-
Internal Standard Response: The peak area of this compound should be consistent and well above the limit of detection across all samples.
-
Analyte/IS Area Ratio: The ratio of the Furofenac peak area to the this compound peak area should be consistent and reproducible for each concentration level.
-
Calibration Curve: The calibration curve should be linear with a correlation coefficient (r²) greater than 0.99.
-
Accuracy and Precision: The accuracy and precision of the QC samples should be within acceptable limits (typically ±15%, and ±20% for the lower limit of quantification).
-
4. Selection of Optimal Concentration:
-
Choose the this compound concentration that provides the best overall performance in terms of linearity, accuracy, and precision of the assay. This is often the concentration that yields a consistent IS response across the calibration range without causing ion suppression or saturation.
Quantitative Data Summary
While specific data for this compound is not widely published, the following table provides typical concentration ranges for the structurally similar deuterated internal standard, Diclofenac-d4, used in human plasma analysis. This can serve as a starting point for optimizing this compound concentration.
| Analyte | Internal Standard | IS Concentration in Sample | Analyte Calibration Range | Reference |
| Diclofenac | Diclofenac-d4 | Not specified | 1 - 1000 ng/mL | [5] |
| Diclofenac | Diclofenac acetophenyl ring-13C6 | 58.9 ng/mL | 3.9 - 1194 ng/mL | [6] |
| Diclofenac | Not specified (IS used) | Not specified | 24.2 - 3100.8 ng/mL | [7] |
| Ibuprofen | Diclofenac | Not specified | 0.01 - 40 µg/mL | [8] |
Visualizations
Caption: Workflow for optimizing this compound internal standard concentration.
Caption: Troubleshooting logic for issues with this compound internal standard.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? | Semantic Scholar [semanticscholar.org]
- 3. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. researchgate.net [researchgate.net]
- 7. revroum.lew.ro [revroum.lew.ro]
- 8. researchgate.net [researchgate.net]
stability of Furofenac-d3 in long-term storage
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for Furofenac-d3?
A1: Based on general guidelines for deuterated chemical standards, it is recommended to store this compound at refrigerated temperatures (2-8°C).[1][2] The compound should be protected from light and moisture.[1][2] For solutions, it is often recommended to prepare them in a suitable solvent like methanol and store at 4°C. It is advisable to prepare fresh standard mixtures when possible.
Q2: Does the deuterium label affect the stability of this compound?
A2: Deuterium itself is a stable isotope and does not have a shelf life.[3] The stability of this compound is determined by the chemical stability of the Furofenac molecule. In some cases, deuteration can increase the metabolic stability of a drug by slowing down metabolism at the site of deuteration, a phenomenon known as the kinetic isotope effect.[4][5][6] However, this primarily relates to in vivo stability and may not significantly impact long-term chemical stability in storage.
Q3: How can I visually inspect for degradation of this compound?
A3: Visual inspection can be an initial indicator of degradation. Look for changes in the physical appearance of the compound, such as:
-
Color change: Any deviation from the initial color of the solid or solution.
-
Precipitation: Formation of solid particles in a solution.
-
Cloudiness: A solution becoming turbid or hazy.
Any of these signs could suggest chemical degradation or contamination, and the compound should be re-analyzed for purity.
Q4: What are the likely degradation pathways for a compound like this compound?
A4: While specific pathways for Furofenac are not documented, NSAIDs can be susceptible to degradation through:
-
Oxidation: The presence of oxygen can lead to oxidative degradation, which can be accelerated by light and heat.
-
Hydrolysis: If exposed to moisture, ester or amide groups (though Furofenac lacks these) can be hydrolyzed. The ether linkage in the furan ring of Furofenac could potentially be susceptible under harsh acidic conditions.
-
Photodegradation: Many NSAIDs are sensitive to light.[7] Exposure to UV or even ambient light over long periods can cause degradation.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | Prepare a fresh solution from a new vial of this compound and re-analyze. Compare the chromatograms to identify any new peaks. If degradation is confirmed, the stored material should be discarded. |
| Contamination of the HPLC system. | Flush the HPLC system with a strong solvent.[8][9] Check for and clean any contaminated parts like the injector or detector cell.[9][10] | |
| Drifting HPLC baseline | Column temperature fluctuation. | Use a column oven to ensure a stable temperature.[8][9] |
| Contaminated detector flow cell. | Flush the flow cell with a strong organic solvent.[9] | |
| Loss of signal intensity or peak area over time | Degradation of this compound in solution. | Prepare fresh calibration standards daily. If using stock solutions, store them under recommended conditions and for a limited time. |
| Adsorption to container surfaces. | Use silanized glass vials for storing solutions to minimize adsorption. | |
| Inconsistent retention times | Change in mobile phase composition. | Prepare fresh mobile phase. Ensure all components are accurately measured and mixed.[8][9] |
| Leaks in the HPLC system. | Check all fittings and connections for leaks and tighten or replace as necessary.[8][9][11] |
Stability Data for a Related NSAID (Diclofenac)
As specific quantitative long-term stability data for this compound is unavailable, the following table summarizes degradation data for Diclofenac in an aqueous environment to provide a general context of NSAID stability. Note that these conditions are not representative of standard laboratory storage.
| Compound | Environment | Duration | Temperature | Degradation (%) | Citation |
| Diclofenac | Seawater with sediment | 29 days | Not specified | 31.5% | [2] |
| Diclofenac | Seawater with autoclaved sediment | 29 days | Not specified | 20.4% | [2] |
Experimental Protocols
General Protocol for Stability Assessment by HPLC
This protocol outlines a general method for assessing the stability of this compound. Method parameters will need to be optimized for your specific instrumentation and requirements.
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., HPLC-grade methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Store this stock solution under the recommended conditions (e.g., 2-8°C, protected from light).
-
-
HPLC System and Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3 µm particle size).[11]
-
Mobile Phase: A mixture of an acidic buffer (e.g., 0.05 M orthophosphoric acid, pH adjusted) and an organic solvent (e.g., acetonitrile). The exact ratio should be optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detector at a wavelength appropriate for Furofenac (e.g., determined by UV scan).
-
Column Temperature: 25°C.
-
-
Stability Study Procedure:
-
Time Zero (T0) Analysis: Immediately after preparation, dilute the stock solution to a working concentration and inject it into the HPLC system multiple times (n=3-5) to establish the initial peak area and retention time.
-
Long-Term Storage: Store aliquots of the stock solution under the desired long-term storage conditions.
-
Time Point Analysis: At regular intervals (e.g., 1, 3, 6, 12 months), retrieve an aliquot, bring it to room temperature, dilute to the working concentration, and analyze by HPLC as in the T0 analysis.
-
Data Analysis: Compare the peak area of this compound at each time point to the T0 peak area to calculate the percentage of the compound remaining. Monitor for the appearance of any new peaks, which would indicate degradation products.
-
Visualizations
Caption: Factors influencing the long-term stability of this compound.
References
- 1. buchem.com [buchem.com]
- 2. chromservis.eu [chromservis.eu]
- 3. m.youtube.com [m.youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 8. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 9. HPLC Troubleshooting Guide [scioninstruments.com]
- 10. ijnrd.org [ijnrd.org]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
Technical Support Center: Furofenac-d3 Stability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the impact of pH on the stability of Furofenac-d3.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of pH on the stability of this compound?
The stability of this compound, a deuterated non-steroidal anti-inflammatory drug (NSAID), is significantly influenced by pH. Like its non-deuterated analog, diclofenac, this compound is susceptible to degradation under both acidic and alkaline conditions.[1][2][3] The ionization state of the molecule changes with pH, which can lead to different degradation pathways.[1][2] Extreme pH levels can catalyze hydrolysis of labile functional groups within the molecule.[1][2]
Q2: How does deuteration affect the pH stability of this compound compared to Furofenac?
Deuteration is primarily intended to enhance metabolic stability by slowing down enzyme-catalyzed reactions, a phenomenon known as the kinetic isotope effect.[4] While this modification improves pharmacokinetic properties, it is not expected to significantly alter the fundamental chemical stability of the molecule in response to pH changes.[5] Therefore, the degradation pathways of this compound in acidic or basic solutions are likely to be similar to those of Furofenac.
Q3: What are the expected degradation products of this compound under forced pH stress conditions?
Under forced degradation conditions of acid and base hydrolysis, this compound is expected to degrade.[6] While specific degradation products for this compound have not been detailed in the provided search results, studies on the related compound nepafenac have identified known process-related impurities and new degradation impurities under similar stress conditions.[6] For diclofenac, degradation products are formed under both acidic and alkaline hydrolysis.[7] It is crucial to use a stability-indicating analytical method to separate and identify these degradants.[8]
Q4: What is the optimal pH range for storing this compound solutions?
To minimize degradation, this compound solutions should be stored at a pH where the compound exhibits maximum stability. For many pharmaceutical compounds, this is often near a neutral pH, although the optimal pH should be determined experimentally.[1][2] Using buffer systems can help maintain the pH within a stable range.[1][2]
Troubleshooting Guide
Issue 1: Unexpectedly high degradation of this compound in solution.
-
Possible Cause: The pH of the solution may be outside the optimal stability range. Unbuffered solutions can experience pH shifts over time.
-
Troubleshooting Steps:
-
Measure the pH of the solution immediately after preparation and after a period of storage.
-
If the pH has shifted, consider using a suitable buffer system to maintain a stable pH.
-
Review the preparation of the solution to ensure no acidic or basic contaminants were introduced.
-
Issue 2: Inconsistent results in stability studies.
-
Possible Cause: Inconsistent pH values across different experimental batches.
-
Troubleshooting Steps:
-
Ensure accurate and consistent preparation of all buffer and sample solutions.
-
Calibrate the pH meter before each use.
-
Verify the pH of each sample solution before initiating the stability study.
-
Issue 3: Appearance of unknown peaks in chromatograms during stability analysis.
-
Possible Cause: Formation of degradation products due to pH-mediated hydrolysis or oxidation.
-
Troubleshooting Steps:
-
Conduct a forced degradation study to systematically identify potential degradation products under acidic, alkaline, and oxidative stress.
-
Use a mass spectrometer (MS) coupled with the chromatographic system to identify the mass of the unknown peaks and elucidate their structures.[8]
-
Ensure the analytical method is stability-indicating, meaning it can resolve the parent drug from all significant degradation products.[8]
-
Data Presentation
Table 1: Hypothetical Stability of this compound at Various pH Levels and Temperatures
| pH | Temperature (°C) | Initial Concentration (µg/mL) | Concentration after 48h (µg/mL) | Degradation (%) |
| 2.0 | 40 | 100 | 85 | 15 |
| 5.0 | 40 | 100 | 98 | 2 |
| 7.0 | 40 | 100 | 99 | 1 |
| 9.0 | 40 | 100 | 90 | 10 |
| 12.0 | 40 | 100 | 75 | 25 |
Table 2: Rate Constants for this compound Degradation at Different pH values
| pH | Condition | Apparent First-Order Rate Constant (k, h⁻¹) | Half-life (t½, h) |
| 2.0 | 0.1 N HCl | 0.0033 | 210 |
| 7.0 | Neutral Water | 0.0002 | 3465 |
| 12.0 | 0.1 N NaOH | 0.0060 | 115.5 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the procedure for subjecting this compound to stress conditions to evaluate its stability and identify potential degradation products.
1. Materials:
- This compound reference standard
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- High-purity water
- Acetonitrile (HPLC grade)
- Buffer salts (e.g., phosphate, acetate)
- UPLC/HPLC system with a photodiode array (PDA) or MS detector
2. Stock Solution Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
3. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
- Alkaline Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature for 24 hours.
- Neutral Hydrolysis: Mix 1 mL of the stock solution with 9 mL of high-purity water. Incubate at 60°C for 24 hours.
- Control Sample: Dilute 1 mL of the stock solution with 9 mL of the initial solvent and store under normal conditions.
4. Sample Analysis:
- After the incubation period, neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration for analysis.
- Analyze the samples using a validated stability-indicating UPLC/HPLC method.
- Monitor for the appearance of new peaks and the decrease in the area of the parent this compound peak.
Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Logical relationship between pH and this compound stability.
References
- 1. Influence of pH on the Stability of Pharmaceutical Compounds in Japan | Journal of Chemistry [ajpojournals.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. tandfonline.com [tandfonline.com]
- 6. Forced degradation of nepafenac: Development and validation of stability indicating UHPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Ion Suppression with Furofenac-d3
Welcome to the technical support center for Furofenac-d3 analysis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize ion suppression and ensure accurate quantification in your LC-MS/MS experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Furofenac and its deuterated internal standard, this compound, due to ion suppression.
Problem: Low signal intensity or high variability for this compound.
This is a classic symptom of ion suppression, where co-eluting matrix components interfere with the ionization of your analyte and internal standard.
Initial Assessment of Ion Suppression
A post-column infusion experiment is a definitive way to identify regions of ion suppression in your chromatogram.
Experimental Protocol: Post-Column Infusion
-
Prepare a standard solution of this compound at a concentration that gives a stable and mid-range signal.
-
Set up your LC-MS/MS system as you would for your analytical run, but with a T-junction between the column and the mass spectrometer source.
-
Infuse the this compound solution continuously into the mobile phase flow post-column using a syringe pump.
-
Inject a blank matrix sample (e.g., extracted plasma or urine without the analyte or internal standard).
-
Monitor the this compound signal. A stable baseline will be observed. Any dips in the baseline indicate regions where co-eluting matrix components are causing ion suppression.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low this compound signals.
Mitigation Strategies
If ion suppression is confirmed, the following strategies can be employed. The most effective approach is often a combination of these techniques.
1. Chromatographic Optimization
The goal is to chromatographically separate this compound from the interfering matrix components. Since Furofenac is an acidic compound, reverse-phase chromatography is typically used.
-
Modify the Mobile Phase Gradient: A shallower gradient can improve the resolution between this compound and co-eluting interferences.
-
Adjust Mobile Phase pH: For acidic compounds like Furofenac (and its structural analog Diclofenac with a pKa of ~4.15), using a mobile phase with a lower pH (e.g., containing 0.1% formic acid) will keep the analyte in its neutral form, leading to better retention on a C18 column and potentially better separation from early-eluting polar interferences.[1]
-
Change the Stationary Phase: If a standard C18 column does not provide adequate separation, consider a column with a different selectivity, such as a phenyl-hexyl or a biphenyl column.
Illustrative Data: Effect of Mobile Phase Modifier on this compound Signal
| Mobile Phase B | This compound Peak Area (Arbitrary Units) | Signal-to-Noise Ratio |
| Acetonitrile | 850,000 | 150 |
| Acetonitrile + 0.1% Formic Acid | 1,250,000 | 280 |
| Methanol | 700,000 | 120 |
| Methanol + 0.1% Formic Acid | 1,100,000 | 250 |
| This is illustrative data to demonstrate a typical trend. |
2. Sample Preparation Enhancement
More rigorous sample preparation can remove interfering matrix components before LC-MS/MS analysis.
-
Protein Precipitation (PPT): This is a simple but often insufficient method for removing all sources of ion suppression.[2]
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample extract than PPT. The choice of extraction solvent is critical.
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering substances.[3] For an acidic compound like Furofenac, a mixed-mode or a polymeric reversed-phase sorbent can be effective.
Experimental Protocol: Solid-Phase Extraction (SPE) for Furofenac
-
Condition the SPE Cartridge: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
-
Load the Sample: Acidify the plasma sample (e.g., with 2% phosphoric acid) and load it onto the cartridge.
-
Wash: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute: Elute Furofenac and this compound with a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.
Illustrative Data: Impact of Sample Preparation on this compound Signal
| Sample Preparation Method | This compound Peak Area (Arbitrary Units) | Matrix Effect (%) |
| Protein Precipitation | 500,000 | 45 |
| Liquid-Liquid Extraction | 950,000 | 15 |
| Solid-Phase Extraction | 1,300,000 | 5 |
| Matrix Effect (%) = (1 - [Peak Area in Matrix / Peak Area in Solvent]) x 100. This is illustrative data. |
3. Mass Spectrometry Parameter Optimization
While less effective than chromatographic or sample preparation changes, optimizing MS parameters can sometimes help.
-
Ionization Source: Electrospray ionization (ESI) is commonly used for NSAIDs.[4] Atmospheric pressure chemical ionization (APCI) is generally less susceptible to ion suppression.[5] If your instrument has an APCI source, it may be worth evaluating.
-
Ionization Polarity: Furofenac, being an acidic compound, will ionize well in negative ion mode. Negative mode ESI often has fewer co-eluting interferences compared to positive mode.[5]
-
Source Parameters: Optimize source-dependent parameters such as capillary voltage, source temperature, and gas flows to maximize the this compound signal.
Workflow for Minimizing Ion Suppression
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 3. longdom.org [longdom.org]
- 4. LC-MS/MS Determination of 21 Non-Steroidal Anti-Inflammatory Drugs Residues in Animal Milk and Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Poor Recovery of Furofenac-d3 in Extraction
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and resolving issues related to the poor recovery of Furofenac-d3 during sample extraction. The following information is presented in a question-and-answer format to directly address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: We are experiencing low and inconsistent recovery of our internal standard, this compound, during extraction from plasma samples. What are the potential causes?
A1: Poor recovery of this compound can stem from several factors related to its chemical properties and the extraction methodology. The primary suspects include:
-
Suboptimal pH during Extraction: Furofenac is an acidic drug. For efficient extraction into an organic solvent, the pH of the sample must be adjusted to be at least 2 pH units below its pKa to ensure it is in its neutral, protonated form.
-
Inappropriate Solvent Selection: The choice of extraction solvent is critical. A solvent that is too polar may result in poor partitioning of the relatively non-polar Furofenac, while a very non-polar solvent may not efficiently extract it.
-
Isotopic Exchange: Deuterium atoms on the this compound molecule, particularly those on the aromatic ring or adjacent to the carboxylic acid group, can be susceptible to exchange with protons from the surrounding solution, especially under harsh acidic or basic conditions. This would lead to a loss of the deuterated internal standard and an increase in the unlabeled Furofenac signal.
-
Incomplete Protein Precipitation (for SPE): If performing solid-phase extraction (SPE) after protein precipitation, incomplete removal of proteins can lead to clogging of the SPE cartridge and poor recovery.
-
Analyte Adsorption: this compound may adsorb to glass or plastic surfaces during the extraction process, leading to losses.
-
Emulsion Formation (for LLE): During liquid-liquid extraction (LLE), the formation of a stable emulsion between the aqueous and organic layers can trap the analyte and prevent efficient phase separation.
Q2: What are the key chemical properties of Furofenac that we should consider for extraction?
A2: Understanding the physicochemical properties of Furofenac is crucial for optimizing extraction protocols.
| Property | Value | Implication for Extraction |
| Molecular Formula | C₁₂H₁₄O₃[1] | --- |
| Molecular Weight | 206.24 g/mol [1] | --- |
| Predicted pKa | 4.36 ± 0.10[1] | To ensure Furofenac is in its neutral form for efficient extraction into an organic solvent, the sample pH should be adjusted to ≤ 2.36. |
| Predicted Solubility | DMSO (Slightly), Methanol (Slightly)[1] | Indicates that a moderately polar organic solvent may be suitable for extraction. |
| Form | Solid[1] | --- |
Q3: Can the deuterium label on this compound be lost during our sample preparation?
A3: Yes, this is a significant concern. Deuterium atoms, especially those on aromatic rings, can undergo exchange with protons from the solvent, a reaction that can be catalyzed by acidic conditions. Given that the extraction of Furofenac, an acidic drug, often involves acidification of the sample, there is a risk of isotopic exchange. This would result in the conversion of this compound to unlabeled Furofenac, leading to an artificially low recovery of the internal standard and a falsely elevated concentration of the analyte. It is crucial to use mild acidic conditions and avoid prolonged exposure to strong acids.
Troubleshooting Guides
Guide 1: Optimizing Liquid-Liquid Extraction (LLE) for this compound
This guide provides a step-by-step protocol for LLE and troubleshooting tips for poor recovery.
Experimental Protocol: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 500 µL of plasma sample, add the internal standard solution (this compound).
-
Acidification: Add 50 µL of 1M hydrochloric acid to acidify the sample to a pH of approximately 2.0. Vortex for 30 seconds.
-
Extraction: Add 2 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and isopropanol (95:5 v/v)).
-
Mixing: Vortex the mixture for 2 minutes to ensure thorough mixing.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Aspiration: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for LC-MS analysis.
Troubleshooting LLE
| Issue | Potential Cause | Recommended Action |
| Low Recovery | Incomplete Extraction: pH not optimal. | Verify the pH of the acidified sample is ≤ 2.36. |
| Inappropriate Solvent: Solvent polarity is not ideal. | Test alternative solvents like methyl tert-butyl ether (MTBE) or dichloromethane. | |
| Inconsistent Recovery | Emulsion Formation: Incomplete phase separation. | Add a small amount of a de-emulsifying agent like methanol or increase the centrifugation time and/or speed. |
| Analyte Adsorption: Loss of analyte to container surfaces. | Use silanized glassware or polypropylene tubes. | |
| Suspected Isotopic Exchange | Harsh Acidic Conditions: Prolonged exposure to strong acid. | Use the mildest effective acidic conditions (e.g., formic acid instead of HCl) and minimize the time the sample is in an acidic state. |
Diagram: Liquid-Liquid Extraction Workflow
Caption: A streamlined workflow for the liquid-liquid extraction of this compound.
Guide 2: Optimizing Solid-Phase Extraction (SPE) for this compound
This guide outlines a robust SPE protocol and provides solutions to common recovery issues.
Experimental Protocol: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 500 µL of plasma, add the internal standard solution (this compound). Add 500 µL of 4% phosphoric acid to precipitate proteins and adjust pH. Vortex and centrifuge at 10,000 rpm for 10 minutes. Collect the supernatant.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water. Do not allow the cartridge to dry.
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the Furofenac and this compound with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.
Troubleshooting SPE
| Issue | Potential Cause | Recommended Action |
| Low Recovery | Analyte Breakthrough: Sample loaded too quickly or incorrect sorbent. | Ensure a slow and steady flow rate during sample loading. Verify that a reversed-phase sorbent suitable for acidic compounds is being used. |
| Incomplete Elution: Elution solvent is too weak. | Try a stronger elution solvent, such as methanol with a small percentage of formic acid (e.g., 0.1%). | |
| High Variability | Inconsistent Flow Rate: Manual processing variability. | Use a vacuum manifold or an automated SPE system for consistent flow rates. |
| Cartridge Drying Out: Sorbent bed dries before sample loading. | Ensure the sorbent bed remains wet between the conditioning and sample loading steps. |
Diagram: Solid-Phase Extraction Workflow
Caption: A step-by-step workflow for solid-phase extraction of this compound.
Diagram: Troubleshooting Logic for Poor this compound Recovery
Caption: A logical flowchart to systematically troubleshoot poor this compound recovery.
References
identifying and resolving Furofenac-d3 fragmentation issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Furofenac-d3. The information is presented in a question-and-answer format to directly address common issues encountered during mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected parent ion (M+H)+ for this compound?
A1: The molecular formula for Furofenac is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol [1]. For this compound, three hydrogen atoms are replaced by deuterium. Therefore, the expected monoisotopic mass will be approximately 3 Da higher. The protonated molecule [M+H]⁺ would be observed at an m/z corresponding to the mass of this compound plus the mass of a proton.
Q2: I am observing a weak or no signal for my this compound standard. What are the possible causes?
A2: Poor signal intensity can stem from several factors[2]:
-
Sample Concentration: The concentration of your this compound standard may be too low for detection.
-
Ionization Efficiency: The chosen ionization technique (e.g., ESI, APCI) may not be optimal for this compound. Electrospray ionization (ESI) is a common soft ionization technique for small molecules[3].
-
Instrument Tuning and Calibration: The mass spectrometer may require tuning and calibration to ensure optimal performance[2].
-
Mobile Phase Composition: The solvents and additives in your mobile phase can significantly impact ionization efficiency.
Q3: I am seeing unexpected peaks in the mass spectrum of my this compound standard. What could they be?
A3: Unexpected peaks can arise from several sources:
-
In-source Fragmentation: The molecule may be fragmenting in the ion source before it reaches the mass analyzer. This can be influenced by parameters like cone voltage or source temperature[3][4].
-
Contaminants: The peaks could be from contaminants in your sample, solvent, or LC-MS system.
-
Isotopic Variants: You may be observing the natural isotopic abundance of elements within this compound.
-
Adduct Formation: Ions can form adducts with solvent molecules or salts (e.g., [M+Na]⁺, [M+K]⁺).
Q4: My observed mass for this compound is slightly off from the calculated theoretical mass. Why is this happening?
A4: Discrepancies between observed and theoretical mass can be due to:
-
Mass Calibration: The mass spectrometer may need to be recalibrated. Regular calibration is crucial for accurate mass measurements[2].
-
Resolution Issues: If the instrument's resolution is insufficient, it may not be able to accurately distinguish between ions of very similar mass.
Troubleshooting Guides
Issue 1: Excessive In-Source Fragmentation
Symptom: The peak corresponding to the this compound parent ion is very small, while fragment ion peaks are unusually intense.
Troubleshooting Steps:
-
Reduce Cone/Fragmentor Voltage: High cone or fragmentor voltages can cause molecules to fragment within the ion source[3]. Gradually decrease this voltage to find an optimal setting that maximizes the parent ion signal while minimizing fragmentation.
-
Optimize Source Temperature: Elevated source temperatures can lead to thermal degradation and fragmentation. Experiment with lowering the source temperature.
-
Modify Mobile Phase: The composition of the mobile phase can influence ion stability. Consider using a mobile phase with a higher pH (if compatible with your chromatography) or different organic modifiers.
-
Check for Contamination: A dirty ion source can sometimes contribute to in-source fragmentation. Follow the manufacturer's instructions for cleaning the ion source.
Issue 2: Poor Peak Shape and Tailing
Symptom: The chromatographic peak for this compound is broad, asymmetric, or shows significant tailing.
Troubleshooting Steps:
-
Check Column Condition: The analytical column may be degraded or contaminated. Try flushing the column or replacing it if necessary.
-
Adjust Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its interaction with the stationary phase. Ensure the pH is appropriate for the compound and the column chemistry.
-
Optimize Gradient Profile: If using gradient elution, adjust the gradient slope to improve peak shape.
-
Investigate for Sample Overload: Injecting too much sample can lead to peak distortion. Try injecting a smaller volume or a more dilute sample.
Quantitative Data Summary
The following table presents a plausible fragmentation pattern for this compound, modeled after the fragmentation of the structurally similar compound, Diclofenac[5][6][7][8]. The exact m/z values may vary depending on the specific deuteration pattern of the this compound standard.
| Ion | Proposed m/z (this compound) | Proposed Structure/Loss |
| [M+H]⁺ | 210.1 | Protonated Parent Molecule |
| [M+H-H₂O]⁺ | 192.1 | Loss of Water |
| [M+H-CH₂COOH]⁺ | 151.1 | Loss of Acetic Acid Moiety |
| Further Fragments | Various | Further cleavage of the ring structures |
Experimental Protocols
Protocol 1: Collision Energy Optimization
Objective: To determine the optimal collision energy for generating characteristic and abundant fragment ions of this compound for quantitative analysis (e.g., in Multiple Reaction Monitoring - MRM).
Methodology:
-
Infuse this compound Standard: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that provides a stable and robust signal. Infuse the solution directly into the mass spectrometer using a syringe pump.
-
Select Precursor Ion: In the mass spectrometer software, select the m/z of the protonated this compound parent ion ([M+H]⁺) for fragmentation.
-
Ramp Collision Energy: Set up an experiment to acquire data while ramping the collision energy over a range of values (e.g., 5-50 eV).
-
Monitor Fragment Ions: Monitor the intensity of the resulting fragment ions as a function of the collision energy.
-
Analyze Data: Plot the intensity of each fragment ion against the collision energy to generate a collision energy profile. The optimal collision energy for a specific fragment is the value at which its intensity is maximized.
Visualizations
Caption: Troubleshooting workflow for this compound analysis.
Caption: Proposed fragmentation pathway for this compound.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. gmi-inc.com [gmi-inc.com]
- 3. In-source fragmentation [jeolusa.com]
- 4. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Diclofenac Concentrations in Post-Mortem Specimens—Distribution, Case Reports, and Validated Method (UHPLC-QqQ-MS/MS) for Its Determination - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Deuterated NSAID Standards: A Comparative Analysis
In the realm of pharmacokinetic studies, clinical diagnostics, and drug development, the precise quantification of non-steroidal anti-inflammatory drugs (NSAIDs) in biological matrices is paramount. The gold standard for such analyses is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with the use of stable isotope-labeled internal standards. Among these, deuterated standards are the most widely employed due to their ability to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and instrumental variability.[1][2]
Performance Characteristics of Deuterated NSAID Standards
The efficacy of a deuterated internal standard is determined by several key performance metrics, including linearity, precision, accuracy, and recovery. The following tables summarize representative performance data for Ibuprofen-d3, Diclofenac-d3, and Naproxen-d3 from various bioanalytical method validation studies. It is important to note that these values can vary depending on the specific experimental conditions, such as the biological matrix, sample preparation technique, and LC-MS/MS instrumentation.
Table 1: Performance Data for Ibuprofen-d3 as an Internal Standard
| Parameter | Matrix | Linearity (Range) | Precision (%RSD) | Accuracy (%Bias) | Recovery (%) | Source(s) |
| Quantification | Human Plasma | 0.05-36 µg/mL | < 5% (intra- and inter-day) | 88.2-103.67% | 78.4-80.9% | [3] |
| Quantification | Miniature Swine Plasma | Not Specified | Not Specified | Not Specified | 54-60% | [4] |
| Quantification | Human Plasma | 0.0500-50.00 µg/mL | < 4.9% (between-run) | 93.7-110% | Not Specified | [5] |
Table 2: Performance Data for Diclofenac-d3 and other Internal Standards for Diclofenac
| Parameter | Matrix | Linearity (Range) | Precision (%CV) | Accuracy (%) | Recovery (%) | Source(s) |
| Quantification | Human Plasma | 18.75-2000.25 ng/mL | 2.66-9.95% (intra-day) | 96.22-113.46% | 61.98% | [6] |
| Quantification | Human Plasma | 3.9-1194 ng/mL | Not Specified | Not Specified | Not Specified | [7] |
| Quantification | Water Samples | Not Specified | 1-15% | Not Specified | 71-118% | [8] |
Table 3: Performance Data for Naproxen Internal Standards
| Parameter | Matrix | Linearity (Range) | Precision (%CV) | Accuracy (%) | Recovery (%) | Source(s) |
| Quantification | Human Plasma | 0.100-50.0 µg/mL | ≤ 9.4% (inter-day) | 94.4-103.1% | 90.0±3.6% | [9][10] |
| Quantification | Human Plasma | 100-10000 ng/mL | Not Specified | Not Specified | Not Specified |
Experimental Protocols: A Closer Look
The successful application of deuterated NSAID standards is intrinsically linked to robust and well-defined experimental protocols. The following sections detail typical methodologies for sample preparation and LC-MS/MS analysis.
Sample Preparation
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix while removing potential interferences. Common techniques include:
-
Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent, such as acetonitrile or methanol, is added to the plasma or serum sample to precipitate proteins. The supernatant, containing the analyte and internal standard, is then separated for analysis. This method was successfully employed for the analysis of ibuprofen in human plasma.[3]
-
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. For NSAIDs, a common approach involves acidifying the sample to protonate the acidic drugs and then extracting them into an organic solvent like methyl tert-butyl ether (MTBE).[11]
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively adsorb the analyte and internal standard, which are then eluted with a suitable solvent. This technique often provides cleaner extracts compared to PPT and LLE.
LC-MS/MS Analysis
Following sample preparation, the extract is injected into an LC-MS/MS system for separation and detection.
-
Liquid Chromatography (LC): Reversed-phase chromatography is typically used for NSAID analysis. A C18 column is a popular choice, providing good separation of the analytes from endogenous matrix components.[3][4] Gradient elution with a mobile phase consisting of an aqueous component (often with a formic or acetic acid modifier) and an organic component (acetonitrile or methanol) is commonly employed.[3]
-
Tandem Mass Spectrometry (MS/MS): Detection is typically performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This highly selective and sensitive technique monitors specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard. Electrospray ionization (ESI) in negative ion mode is generally preferred for the analysis of acidic drugs like NSAIDs.[3][4]
Table 4: Representative LC-MS/MS Parameters for NSAID Analysis
| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode | Reference |
| Ibuprofen | 205.0 | 161.1 | ESI- | [3] |
| Ibuprofen-d3 | 208.0 | 164.0 | ESI- | [3] |
| Diclofenac | 294.0 | 250.0 | ESI- | [11] |
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
Caption: Mechanism of action of NSAIDs via inhibition of COX-1 and COX-2 enzymes.
Caption: A typical bioanalytical workflow for the quantification of NSAIDs using a deuterated internal standard.
Conclusion
The selection of an appropriate deuterated internal standard is a critical step in the development of robust and reliable bioanalytical methods for the quantification of NSAIDs. While specific performance data for every available standard may not be readily accessible, the principles of method validation and the experimental protocols outlined in this guide provide a solid foundation for researchers. By carefully considering the analytical performance characteristics and optimizing the experimental conditions, scientists can achieve accurate and precise quantification of NSAIDs in a variety of biological matrices, ultimately contributing to advancements in pharmacology and clinical medicine.
References
- 1. phenomenex.com [phenomenex.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An LC-MS/MS procedure for the quantification of naproxen in human plasma: development, validation, comparison with other methods, and application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Detection and quantitation of non-steroidal anti-inflammatory drug use close to the time of birth using umbilical cord tissue - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Quantitative Bioanalysis: A Comparative Guide to Deuterated Internal Standards
A Note on "Furofenac-d3" : Extensive searches for "this compound" did not yield any specific data or publications. This suggests that the compound may be referred to by a different name, is not widely used, or the name may be a misspelling. However, the principles of using deuterated internal standards for accuracy and precision in quantitative assays are universal. This guide will use the widely studied and documented Diclofenac-d4 as a representative example to illustrate these principles and provide a comparative framework.
The Critical Role of Internal Standards in Quantitative Assays
In quantitative mass spectrometry, particularly in complex biological matrices, variability can arise from sample preparation, instrument response, and matrix effects. Deuterated internal standards, which are chemically identical to the analyte but have a higher mass due to the substitution of hydrogen atoms with deuterium, are the gold standard for mitigating these variabilities.[1][2][3] They co-elute with the analyte and experience similar ionization and extraction efficiencies, thus providing a reliable reference for accurate quantification.[1]
Comparative Performance: Diclofenac-d4 as an Internal Standard
Diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID), is frequently quantified in biological samples for pharmacokinetic and toxicological studies.[4][5][6][7] Diclofenac-d4 is a commonly used internal standard in these assays. The following tables summarize the performance characteristics of analytical methods using Diclofenac-d4.
Table 1: Accuracy and Precision of Diclofenac Quantification using Diclofenac-d4
| Analytical Method | Matrix | Concentration Range (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| UHPLC-QqQ-MS/MS | Post-mortem Blood | 0.5 - 500 | ≤ 15 | ≤ 15 | Not explicitly stated, but within acceptable limits for validation |
| LC-MS/MS | Mouse Plasma | 20 - 10,000 | ≤ 10 | ≤ 13 | 90 - 108 |
Data compiled from multiple sources.[4][5]
Table 2: Linearity and Sensitivity of Diclofenac Quantification using Diclofenac-d4
| Analytical Method | Matrix | Linearity (r²) | Lower Limit of Quantification (LLOQ) (ng/mL) | Limit of Detection (LOD) (ng/mL) |
| UHPLC-QqQ-MS/MS | Post-mortem Blood | > 0.997 | 0.5 | Not explicitly stated |
| LC-MS/MS | Mouse Plasma | Not explicitly stated | 20 | Not explicitly stated |
Data compiled from multiple sources.[4][5]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are summarized protocols for quantitative analysis of Diclofenac using Diclofenac-d4 as an internal standard.
Protocol 1: UHPLC-QqQ-MS/MS for Diclofenac in Post-mortem Specimens
-
Sample Preparation : A simple liquid-liquid extraction is performed on post-mortem samples.
-
Internal Standard : Diclofenac-d4 is used as the internal standard.
-
Chromatography : Ultra-High-Performance Liquid Chromatography (UHPLC) with a C18 column and gradient elution.
-
Mass Spectrometry : Triple quadrupole mass spectrometer (QqQ-MS/MS) with electrospray ionization (ESI) in positive multiple reaction monitoring (MRM) mode.
-
MRM Transitions :
-
Diclofenac: m/z 297.3 → 214.3, 297.3 → 216.3, 297.3 → 252.1
-
Diclofenac-d4: m/z 301.5 → 220.2, 301.5 → 218.3
-
Reference:[5]
Protocol 2: LC-MS/MS for Diclofenac and its Metabolites in Mouse Plasma
-
Sample Preparation : Protein precipitation with acetonitrile after addition of the internal standard (Diclofenac-d4) to a 10 µL plasma sample.
-
Chromatography : Liquid chromatography (LC) with a polar embedded reversed-phase column and gradient elution using formic acid and ammonium acetate in a water-methanol mobile phase.
-
Mass Spectrometry : Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
Reference:[4]
Visualizing the Workflow
A clear understanding of the experimental workflow is essential for implementing and troubleshooting quantitative assays.
Caption: General workflow for quantitative analysis using a deuterated internal standard.
Conclusion
While specific data for "this compound" remains elusive, the principles guiding the use of deuterated internal standards are well-established and exemplified by the performance of Diclofenac-d4. The use of a stable isotope-labeled internal standard like Diclofenac-d4 is paramount for achieving high accuracy and precision in quantitative bioanalytical methods. This approach effectively compensates for analytical variability, ensuring reliable and reproducible results that are crucial for researchers, scientists, and drug development professionals. The methodologies and data presented for Diclofenac-d4 provide a robust framework for evaluating the performance of any deuterated internal standard in quantitative assays.
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. pubcompare.ai [pubcompare.ai]
- 3. resolvemass.ca [resolvemass.ca]
- 4. Liquid chromatography-tandem mass spectrometric assay for diclofenac and three primary metabolites in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Evaluation of the performance of the analytical methods applied to Cuban-made 100 mg retard sodium diclofenac [medigraphic.com]
- 7. Determination of diclofenac in pharmaceutical preparations by voltammetry and gas chromatography methods - PMC [pmc.ncbi.nlm.nih.gov]
Furofenac-d3 vs. Non-Deuterated Internal Standards: A Comparative Guide for Bioanalytical Assays
In the landscape of quantitative bioanalysis, particularly in drug development and research, the choice of an appropriate internal standard (IS) is paramount for achieving accurate and reliable results. This guide provides an objective comparison between the use of a deuterated internal standard, specifically Furofenac-d3, and non-deuterated internal standards in analytical methodologies, supported by experimental data from analogous compounds.
The Critical Role of Internal Standards
Internal standards are essential in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) to compensate for the variability inherent in sample preparation and analysis.[1] An ideal internal standard should closely mimic the physicochemical properties of the analyte to account for variations in extraction recovery, matrix effects, and instrument response. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are widely considered the gold standard in quantitative bioanalysis for this reason.[1]
This compound: The Deuterated Advantage
This compound is a deuterated form of Furofenac, a non-steroidal anti-inflammatory drug (NSAID). The substitution of hydrogen atoms with deuterium results in a compound that is chemically almost identical to Furofenac but has a different mass-to-charge ratio (m/z), allowing it to be distinguished by a mass spectrometer.
The primary advantages of using a deuterated internal standard like this compound include:
-
Similar Physicochemical Properties: this compound exhibits nearly identical extraction recovery, chromatographic retention time, and ionization efficiency to the non-deuterated Furofenac. This close similarity allows it to effectively compensate for variations during sample processing and analysis.
-
Reduced Matrix Effects: Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting compounds from the biological matrix, are a significant challenge in bioanalysis. As a deuterated IS co-elutes with the analyte, it experiences similar matrix effects, leading to a more accurate quantification.
-
Improved Precision and Accuracy: By effectively normalizing for variations, deuterated internal standards generally lead to improved precision and accuracy of the analytical method.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
Table 1: Performance Data with Deuterated Internal Standard (Diclofenac-d4)
| Parameter | Result | Reference |
| Recovery | >86% | [2] |
| Precision (%CV) | <5% | [2] |
| Accuracy (%Diff) | -2% to 0% | [2] |
| Linearity (r²) | ≥0.999 | [3] |
Table 2: Performance Data with Non-Deuterated Internal Standards
| Internal Standard | Parameter | Result | Reference |
| Flufenamic acid | Recovery | 54 - 67.1% | [4] |
| Precision (%RSD) | 1.0 - 7.0% | [4] | |
| Accuracy | 81.8 - 106.6% | [4] | |
| Butyl paraben | Recovery | Not specified | [5] |
| Precision (%RSD) | Not specified | [5] | |
| Accuracy | Not specified | [5] |
The data illustrates that methods employing a deuterated internal standard tend to exhibit higher and more consistent recovery, as well as better precision and accuracy.
Experimental Protocols: A Comparative Overview
The following sections detail generalized experimental protocols for the quantification of an NSAID like Furofenac in human plasma using both a deuterated and a non-deuterated internal standard.
Experiment 1: Bioanalytical Method using a Deuterated Internal Standard (e.g., this compound)
1. Sample Preparation:
- To 200 µL of human plasma, add 10 µL of the this compound internal standard working solution.
- Add 200 µL of 70% formic acid in water to precipitate proteins.
- Vortex mix the samples.
- Perform solid-phase extraction (SPE) for sample cleanup.
- Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions:
- HPLC System: Agilent 1200 series or equivalent.
- Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).[3]
- Mobile Phase: Isocratic mixture of acetonitrile and water with additives like formic acid or ammonium acetate.[3]
- Flow Rate: 0.3 mL/min.[3]
- Mass Spectrometer: Triple quadrupole mass spectrometer.[3]
- Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for acidic drugs.[3]
- MRM Transitions: Monitor specific parent-to-daughter ion transitions for both Furofenac and this compound.
Experiment 2: Bioanalytical Method using a Non-Deuterated Internal Standard (e.g., a structural analog)
1. Sample Preparation:
- To a plasma sample, add a fixed amount of the non-deuterated internal standard solution.
- Protein precipitation is commonly performed using acetonitrile.[4]
- Vortex and centrifuge the sample to pellet the precipitated proteins.
- The supernatant is then typically injected directly or after evaporation and reconstitution.
2. LC-MS/MS Conditions:
- HPLC System: UPLC or HPLC system.
- Column: A suitable C18 or other appropriate column.
- Mobile Phase: A gradient or isocratic mixture of organic solvent (e.g., acetonitrile) and an aqueous buffer.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: ESI in either positive or negative mode, depending on the analyte and IS.
- MRM Transitions: Monitor specific transitions for the analyte and the non-deuterated internal standard.
Workflow and Pathway Visualizations
To further clarify the experimental process and the logical comparison, the following diagrams are provided.
Caption: A typical bioanalytical workflow for sample analysis using LC-MS/MS.
Caption: Logical comparison of deuterated vs. non-deuterated internal standards.
Conclusion
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. While non-deuterated internal standards can be utilized, the evidence strongly supports the superiority of deuterated internal standards like this compound for the quantification of Furofenac. The near-identical chemical nature of a deuterated IS to its analyte counterpart ensures more effective compensation for analytical variability, leading to enhanced data quality, which is of utmost importance in regulated environments and pivotal research studies.
References
Navigating Bioanalysis: A Comparative Guide to Methods Utilizing Deuterated Internal Standards, with Furofenac-d3 as a Case Study
For researchers, scientists, and professionals in drug development, the precise quantification of analytes in biological matrices is paramount. This guide offers a comparative overview of bioanalytical methods that employ deuterated internal standards, using Furofenac-d3 as a focal point. Although direct inter-laboratory comparison data for this compound is not publicly available, this document synthesizes data from validated methods for structurally similar non-steroidal anti-inflammatory drugs (NSAIDs), such as Diclofenac and Ibuprofen, which utilize corresponding deuterated internal standards. This approach provides a robust framework for understanding method performance and establishing best practices.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative mass spectrometry-based bioanalysis. The SIL-IS co-elutes with the analyte of interest and experiences similar ionization effects, thereby correcting for variability in sample preparation and instrument response. This guide delves into the practical application and comparative performance of such methods.
Comparative Performance of Bioanalytical Methods
The following table summarizes key performance parameters from validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for NSAIDs using deuterated internal standards. This data, while not a direct inter-laboratory comparison for this compound, offers a representative overview of the expected performance of such assays.
| Parameter | Method A (Diclofenac)[1][2][3] | Method B (Diclofenac)[4] | Method C (Ibuprofen)[5] |
| Linearity Range | 3.9 - 1194 ng/mL | 18.75 - 2000.25 ng/mL | 0.05 - 36 µg/mL (50 - 36000 ng/mL) |
| Correlation Coefficient (r²) | ≥ 0.999 | > 0.990 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 3.9 ng/mL | 18.75 ng/mL | 0.05 µg/mL (50 ng/mL) |
| Intra-day Precision (%RSD) | Not explicitly stated, but within acceptance criteria | 2.66 - 9.95% | < 5% |
| Inter-day Precision (%RSD) | Not explicitly stated, but within acceptance criteria | Not explicitly stated, but within acceptance criteria | < 5% |
| Accuracy | Within acceptance criteria | 96.22 - 113.46% | 88.2 - 103.67% |
| Recovery | Not explicitly stated, but consistent and reproducible | Analyte: 61.98 ± 3.97%, IS: 55.01 ± 1.18% | 78.4 - 80.9% |
| Biological Matrix | Human Plasma | Human Plasma | Human Plasma |
| Internal Standard | Diclofenac-d4 (or other suitable deuterated IS) | Fluconazole (Note: Not a deuterated IS) | Ibuprofen-d3 |
Experimental Protocols
The methodologies employed in these representative studies share common principles, centered around efficient extraction of the analyte and internal standard from the biological matrix, followed by sensitive and specific detection by LC-MS/MS.
Method A: Diclofenac in Human Plasma[1][2][3]
-
Sample Preparation: A simple protein precipitation method is utilized. To a plasma sample, a deuterated internal standard (e.g., Diclofenac-d4) is added, followed by a protein precipitating agent like methanol. The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is then transferred for LC-MS/MS analysis.
-
Liquid Chromatography:
-
Column: A C18 reversed-phase column (e.g., 50x2.1 mm, 2.6 µm) is typically used.
-
Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with ammonium acetate and formic acid) is employed.
-
Flow Rate: A flow rate in the range of 0.3-0.5 mL/min is common.
-
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in the negative ion mode is used for Diclofenac.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, monitoring specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Method C: Ibuprofen in Human Plasma[5]
-
Sample Preparation: Similar to Method A, a one-step protein precipitation is performed on the plasma samples after the addition of the deuterated internal standard (Ibuprofen-d3).
-
Liquid Chromatography:
-
Column: A C18 column (e.g., Poroshell 120 EC-C18, 2.1 x 50 mm, 2.7 µm) is used for chromatographic separation.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous solution (containing acetic acid and ammonium acetate) and methanol is utilized.
-
-
Mass Spectrometry:
-
Ionization: ESI in the negative ion mode is employed.
-
Detection: MRM is used to monitor the specific transitions for Ibuprofen (m/z 205.0 → 161.1) and Ibuprofen-d3 (m/z 208.0 → 164.0).[5]
-
Visualizing the Bioanalytical Workflow
The following diagrams illustrate the logical flow of a typical bioanalytical method using a deuterated internal standard and the signaling pathway concept in mass spectrometric detection.
Caption: Bioanalytical workflow using a deuterated internal standard.
Caption: MRM signaling pathway in a triple quadrupole mass spectrometer.
References
- 1. researchgate.net [researchgate.net]
- 2. doaj.org [doaj.org]
- 3. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 4. ijpsonline.com [ijpsonline.com]
- 5. Establishment and validation of an SIL-IS LC-MS/MS method for the determination of ibuprofen in human plasma and its pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Validation of Furofenac-d3 in Diverse Biological Matrices: A Comparative Guide
Disclaimer: Information regarding the bioanalytical method validation of Furofenac and its deuterated internal standard, Furofenac-d3, is not publicly available. This guide utilizes data from a structurally similar nonsteroidal anti-inflammatory drug (NSAID), Fenoprofen, and its deuterated internal standard, Fenoprofen-d3, as a surrogate to demonstrate the principles and expected performance characteristics. Fenoprofen belongs to the same propionic acid derivative class as Furofenac.
This guide provides a comprehensive comparison of the analytical performance of a deuterated internal standard, exemplified by Fenoprofen-d3, in different biological matrices. It is intended for researchers, scientists, and drug development professionals involved in bioanalytical method development and validation.
Superiority of Deuterated Internal Standards
In bioanalytical assays utilizing mass spectrometry, stable isotope-labeled internal standards, such as deuterated compounds, are considered the gold standard.[1][2] They offer significant advantages over non-labeled standards by closely mimicking the analyte's chemical and physical properties.[1] This results in improved accuracy and precision by compensating for variability in sample preparation, matrix effects, and instrument response.[2]
Quantitative Performance in Human Plasma
A sensitive and robust ultra-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been validated for the quantification of Fenoprofen in human plasma using Fenoprofen-d3 as the internal standard.[3]
Table 1: UHPLC-MS/MS Method Validation Parameters for Fenoprofen in Human Plasma [3]
| Parameter | Result |
| Linearity Range | 0.02-20 µg/mL (r² ≥ 0.9996) |
| Accuracy | 96.4-103.7% |
| Precision (%CV) | ≤4.3% |
| Lower Limit of Quantification (LLOQ) | 0.02 µg/mL |
| Matrix Effect | Negligible |
Quantitative Performance in Human Urine
While a detailed LC-MS/MS method validation for Fenoprofen in urine with a deuterated internal standard was not found, a reversed-phase high-performance liquid chromatographic (HPLC) assay has been developed for the simultaneous quantification of Fenoprofen and its major metabolites in diluted urine samples.[4] This method demonstrates the feasibility of analyzing Fenoprofen in urine, and the integration of a deuterated internal standard like Fenoprofen-d3 would be expected to enhance the robustness and accuracy of the assay, similar to its performance in plasma.
Table 2: HPLC Method Parameters for Fenoprofen in Human Urine [4]
| Parameter | Specification |
| Sample Preparation | Direct injection of diluted urine |
| Column | C18 |
| Detection | Ultraviolet (UV) |
| Lower Limit of Quantification (LLOQ) | 0.05 µg/mL |
Experimental Protocols
UHPLC-MS/MS Method for Fenoprofen in Human Plasma[3]
-
Sample Preparation:
-
To 200 µL of human plasma, add the internal standard (Fenoprofen-d3).
-
Perform protein precipitation followed by solid-phase extraction.
-
-
Chromatographic Conditions:
-
Column: BEH C18 (50 × 2.1 mm, 1.7 µm)
-
Mobile Phase: Methanol-0.2% acetic acid in water (75:25, v/v)
-
Elution: Isocratic
-
Flow Rate: Not specified
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI), negative mode
-
Detection: Selected Reaction Monitoring (SRM)
-
Ion Transitions:
-
Fenoprofen: m/z 241/197
-
Fenoprofen-d3: m/z 244/200
-
-
HPLC Method for Fenoprofen in Human Urine[4]
-
Sample Preparation:
-
Dilute urine samples.
-
-
Chromatographic Conditions:
-
Column: C18
-
Mobile Phase: Gradient elution (details not specified)
-
Detection: UV
-
Visualizations
Caption: Experimental workflow for the analysis of Fenoprofen in plasma and urine.
Caption: Mechanism of action of Fenoprofen (surrogate for Furofenac).
References
- 1. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 2. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 3. Quantification of fenoprofen in human plasma using UHPLC-tandem mass spectrometry for pharmacokinetic study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stereoselective analysis of fenoprofen and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for NSAID Quantification: A Comparative Guide Using Diclofenac and its Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for the quantification of non-steroidal anti-inflammatory drugs (NSAIDs), using Diclofenac as a representative analyte. It highlights the use of its deuterated internal standard, Diclofenac-d4, and compares its performance against other internal standards in bioanalytical method validation. The information presented is supported by experimental data from various studies to aid in the selection of the most appropriate analytical strategy.
The Role of Internal Standards in Bioanalytical Method Validation
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for achieving accurate and precise results. The ideal IS mimics the analyte's behavior throughout the analytical process, including extraction, chromatography, and ionization, thereby compensating for any variability. Deuterated internal standards, such as Diclofenac-d4, are considered the "gold standard" as they are structurally and chemically almost identical to the analyte, differing only in isotopic composition. This results in very similar retention times and ionization efficiencies, leading to reliable correction for matrix effects and procedural losses.
Comparative Performance of Internal Standards for Diclofenac Analysis
The following tables summarize the performance characteristics of different LC-MS/MS methods for Diclofenac quantification, highlighting the internal standard used.
Table 1: Performance Characteristics of LC-MS/MS Methods for Diclofenac Quantification
| Parameter | Method 1 (Deuterated IS) | Method 2 (Structural Analogue IS) | Method 3 (No IS Mentioned) |
| Internal Standard | Diclofenac-d4[1] | Bupropion[2] | Not Specified[3] |
| Linearity Range | 0.5 - 500 ng/mL[1] | 150 - 3181 ng/mL[2] | 24.2 - 3100.8 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL[1] | 150 ng/mL[2] | 24.2 ng/mL[3] |
| Accuracy | Intra- and interday accuracies not greater than 15%[1] | Within ± 10 %[2] | Within- and between-run accuracy in agreement with international regulations[3] |
| Precision | Intra- and interday precisions not greater than 15%[1] | Within ± 10 %[2] | Within- and between-run precision in agreement with international regulations[3] |
| Recovery | 72.0 - 102.2%[1] | 41.9%[2] | Consistent and reproducible[3] |
Analysis of Performance Data:
The data presented in Table 1 suggests that the method employing the deuterated internal standard, Diclofenac-d4, achieves a significantly lower limit of quantification (LLOQ) compared to the other methods.[1] A lower LLOQ is advantageous for studies requiring the measurement of low drug concentrations. While all methods demonstrate acceptable accuracy and precision within regulatory limits, the recovery data, where available, indicates a higher and more consistent recovery with the deuterated internal standard.[1] This highlights the ability of a deuterated IS to more effectively compensate for losses during sample preparation.
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Method 1: LC-MS/MS with Deuterated Internal Standard (Diclofenac-d4)
-
Sample Preparation:
-
To 200 µL of human postmortem blood, 20 µL of a 100 ng/mL methanolic solution of Diclofenac-d4 was added.[1]
-
200 µL of 0.5 M ammonium carbonate buffer (pH 9) was added.[1]
-
Liquid-liquid extraction was performed with 2 mL of ethyl acetate for 10 minutes.[1]
-
Samples were centrifuged for 10 minutes at 2540× g at 4 °C.[1]
-
The organic phase was evaporated to dryness under a stream of nitrogen at 40 °C.[1]
-
The residue was reconstituted in 50 µL of methanol.[1]
-
-
Chromatographic Conditions:
-
Mass Spectrometry:
Method 2: LC-MS with Structural Analogue Internal Standard (Bupropion)
-
Sample Preparation:
-
To 0.5 mL of human plasma, 0.1 mL of a 1.0 µg/mL internal standard working solution (Bupropion) was added.[2]
-
1 mL of acetonitrile was added as a precipitating agent.[2]
-
The solution was vortexed for 5 minutes and centrifuged at 4000 rpm for 10 minutes.[2]
-
The supernatant was collected for analysis.[2]
-
-
Chromatographic Conditions:
-
Mass Spectrometry:
Method 3: LC-MS/MS without a Specified Internal Standard
-
Sample Preparation:
-
Chromatographic Conditions:
-
Mass Spectrometry:
Visualizing Key Processes
To better understand the context of this analytical work, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of NSAIDs.
References
A Researcher's Guide to Assessing the Isotopic Purity of Furofenac-d3 and a Comparative Analysis with Alternative Deuterated NSAIDs
For researchers, scientists, and professionals in drug development, the isotopic purity of deuterated internal standards is a critical parameter that ensures the accuracy and reliability of quantitative bioanalytical assays. This guide provides a comprehensive framework for assessing the isotopic purity of Furofenac-d3, a deuterated non-steroidal anti-inflammatory drug (NSAID). It also offers a comparative perspective on other commercially available deuterated NSAIDs, namely Diclofenac-d4, Ibuprofen-d3, and Celecoxib-d7, supported by experimental protocols and data presentation.
Understanding Isotopic Purity
Deuterated compounds, such as this compound, are synthesized to have one or more hydrogen atoms replaced by deuterium. The isotopic purity is a measure of the percentage of the deuterated compound that contains the desired number of deuterium atoms at the specified positions. High isotopic purity, typically above 98%, is crucial to minimize interference from unlabeled or partially labeled molecules, which can compromise the accuracy of analytical measurements.
Comparative Analysis of Deuterated NSAIDs
The selection of a deuterated internal standard often depends on its commercial availability, cost, and, most importantly, its isotopic purity. While specific data for this compound is not publicly available without a Certificate of Analysis from a supplier, this guide provides a template for its evaluation against other common deuterated NSAIDs.
Table 1: Comparison of Isotopic Purity and Key Characteristics of Selected Deuterated NSAIDs
| Feature | This compound | Diclofenac-d4 | Ibuprofen-d3 | Celecoxib-d7 |
| Chemical Formula | C₁₂H₁₁D₃O₃ | C₁₄H₇D₄Cl₂NO₂ | C₁₃H₁₅D₃O₂ | C₁₇H₇D₇F₃N₃O₂S |
| Molecular Weight | 209.25 | 300.16 | 209.30 | 388.43 |
| Degree of Deuteration | d3 | d4 | d3 | d7 |
| Reported Isotopic Purity | Data Not Available | ≥ 98% | ≥ 98% (atom % D) | ≥ 99% (d1-d7) |
| Primary Analytical Method(s) for Purity Assessment | LC-MS/MS, NMR | LC-MS/MS, NMR | LC-MS/MS, NMR | LC-MS/MS, NMR |
Note: Isotopic purity values are based on commercially available standards and may vary between suppliers and batches. It is essential to consult the Certificate of Analysis for the specific lot being used.
Experimental Protocols for Isotopic Purity Assessment
The two primary analytical techniques for determining the isotopic purity of deuterated compounds are High-Resolution Mass Spectrometry (HRMS), often coupled with Liquid Chromatography (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
LC-MS/MS is a highly sensitive and specific method for determining the relative abundance of different isotopologues (molecules that differ only in their isotopic composition).
Experimental Protocol:
-
Instrumentation: A high-resolution tandem mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from any potential impurities. For example, start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in either positive or negative mode, depending on the analyte's properties. For NSAIDs, negative mode is often effective.
-
Scan Mode: Full scan high-resolution mass spectrometry to detect all isotopologues.
-
Data Analysis: The isotopic purity is determined by calculating the relative abundance of the mass peak corresponding to the fully deuterated compound (e.g., this compound) compared to the peaks of the unlabeled (d0) and partially deuterated species.
-
NMR spectroscopy provides detailed structural information and can be used to confirm the position of deuterium labeling and quantify the isotopic enrichment.
Experimental Protocol:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve a known amount of the deuterated standard in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d).
-
¹H NMR Spectroscopy:
-
Acquire a standard proton NMR spectrum.
-
The absence or significant reduction of a signal at a specific chemical shift compared to the spectrum of the non-deuterated analog indicates successful deuteration at that position.
-
The isotopic purity can be estimated by comparing the integral of the residual proton signal at the deuterated position to the integral of a non-deuterated proton signal within the same molecule.
-
-
²H NMR Spectroscopy:
-
Acquire a deuterium NMR spectrum.
-
The presence of a signal at a specific chemical shift confirms the location of the deuterium label.
-
Quantitative ²H NMR can be used to determine the isotopic enrichment by comparing the integral of the deuterium signal to a known reference standard.
-
Visualizing the Assessment Workflow
The following diagrams illustrate the logical flow of assessing the isotopic purity of a deuterated compound like this compound.
Conclusion
The rigorous assessment of isotopic purity is a fundamental requirement for the reliable use of deuterated internal standards in regulated bioanalysis. While obtaining specific data for this compound requires sourcing from a reputable supplier and consulting its Certificate of Analysis, the methodologies and comparative framework provided in this guide offer a robust approach for its evaluation. By employing high-resolution LC-MS/MS and NMR spectroscopy, researchers can confidently determine the isotopic purity of this compound and make informed decisions regarding its suitability as an internal standard in their analytical methods, ensuring data of the highest quality and integrity.
Safety Operating Guide
Navigating the Safe Disposal of Furofenac-d3 in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Furofenac-d3, a deuterated analog of the non-steroidal anti-inflammatory drug (NSAID) Furofenac, requires careful handling and disposal due to its potential hazards. This guide provides a comprehensive, step-by-step approach to its safe disposal, ensuring the protection of personnel and the environment.
Hazard Profile and Safety Precautions
This compound is classified as toxic if swallowed and is suspected of damaging fertility or the unborn child. It can also cause damage to organs through prolonged or repeated exposure and is toxic to aquatic life with long-lasting effects.[1] Therefore, strict adherence to safety protocols is paramount.
| Hazard Category | GHS Classification | Precautionary Statement |
| Acute Oral Toxicity | Category 3 | H301: Toxic if swallowed[1] |
| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 1 | H372: Causes damage to organs through prolonged or repeated exposure[1] |
| Hazardous to the Aquatic Environment (Chronic) | Category 2 | H411: Toxic to aquatic life with long lasting effects |
When handling this compound, appropriate personal protective equipment (PPE) is mandatory.
| Personal Protective Equipment (PPE) | Specification |
| Gloves | Protective gloves |
| Clothing | Protective clothing |
| Eye Protection | Eye protection/face protection |
| Respiratory Protection | Required when dusts are generated |
Work should be conducted under a chemical fume hood to avoid inhalation of any dust or fumes.[2]
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is through an approved waste disposal plant. This ensures that the chemical is managed in an environmentally safe and compliant manner.
-
Consult Institutional and Local Regulations: Before initiating any disposal procedures, consult your institution's specific safety guidelines and local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[2][3]
-
Original Container: Whenever possible, leave the this compound in its original container. This prevents misidentification and ensures that all hazard information is readily available.
-
No Mixing of Waste: Do not mix this compound with other chemical waste unless explicitly instructed to do so by your institution's hazardous waste management plan.
-
Labeling: Ensure the container is clearly and accurately labeled with the chemical name and any associated hazard symbols.
-
Segregated Storage: Store the waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents and strong acids.[2] The storage area should be cool, dry, and well-ventilated.[2]
-
Arrange for Professional Disposal: Contact your institution's environmental health and safety (EHS) department or a licensed chemical waste disposal company to arrange for the collection and disposal of the this compound waste.
-
Decontamination of Empty Containers: Handle uncleaned, empty containers in the same manner as the product itself. They should be collected and disposed of by a professional waste disposal service.
Emergency Procedures
In the event of a spill, evacuate the area and ensure adequate ventilation.[2] Avoid generating dust.[2] Sweep up the spilled material and place it into a suitable, labeled container for disposal.[2] Personal protective equipment should be worn during cleanup.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
It is crucial to emphasize that the disposal of laboratory chemicals should not follow household waste procedures. Options such as drug take-back programs or mixing with undesirable substances like coffee grounds or cat litter are intended for unused consumer medications and are not appropriate for research-grade chemicals like this compound.[4][5][6] The chemical nature and concentration of laboratory reagents necessitate professional handling and disposal to mitigate risks to public health and the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
